Diethyl 2,5-Dibromoterephthalate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSDHICEYICMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622921 | |
| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18013-97-3 | |
| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2,5-Dibromoterephthalate
CAS Number: 18013-97-3
This technical guide provides a comprehensive overview of Diethyl 2,5-Dibromoterephthalate, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, supported by experimental protocols and data visualizations.
Core Chemical Data
This compound is a symmetrically substituted aromatic compound with two bromo-substituents and two ethyl ester functional groups. Its structure makes it a versatile building block in organic synthesis.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 18013-97-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂Br₂O₄ | [1][2][3][4] |
| Molecular Weight | 380.03 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 127-131 °C | [1][2][3] |
| Boiling Point | 335 °C (lit.) | [2][3] |
| Purity | Typically >98% | [5][6] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Fischer esterification of 2,5-dibromoterephthalic acid with ethanol in the presence of an acid catalyst.
Caption: Synthesis of this compound.
Experimental Protocol: Esterification of 2,5-Dibromoterephthalic Acid
This protocol is adapted from the synthesis of the analogous dimethyl ester.
Materials:
-
2,5-dibromoterephthalic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)
Procedure:
-
A mixture of 2,5-dibromoterephthalic acid and a large excess of anhydrous ethanol is placed in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed by rotary evaporation.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the pure compound.
Spectroscopic Data
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 2H | Aromatic-H |
| ~4.4 | q | 4H | -OCH₂CH₃ |
| ~1.4 | t | 6H | -OCH₂CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O |
| ~138 | Ar-C (quaternary, attached to Br) |
| ~132 | Ar-C (quaternary, attached to C=O) |
| ~130 | Ar-CH |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (ester) |
| ~800 | C-Br stretch |
Applications in Organic Synthesis
This compound is a valuable precursor in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, and in the synthesis of metal-organic frameworks (MOFs).
Caption: Key reactions of this compound.
Experimental Protocol: Generalized Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3-4 equivalents)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system is added to the reaction mixture.
-
The mixture is heated to a temperature typically between 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,5-diarylterephthalate derivative.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds through cross-coupling reactions and its role as a linker in the construction of coordination polymers make it a compound of significant interest for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support further research and development efforts.
References
- 1. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 2. This compound | 18013-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Physical Properties of Diethyl 2,5-Dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of Diethyl 2,5-Dibromoterephthalate, a key intermediate in various fields of chemical synthesis. The information is presented to support research, development, and drug discovery activities where this compound may be utilized.
Core Physical and Chemical Properties
This compound is a diester derivative of terephthalic acid. Its chemical structure consists of a central benzene ring substituted with two bromine atoms and two ethyl ester groups at positions 2, 5, and 1, 4, respectively. This substitution pattern significantly influences its physical properties.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₁₂Br₂O₄ | [1][2][3] |
| Molecular Weight | 380.033 g/mol | [1][2] |
| Appearance | White to almost white powder or crystals | [4][5][6] |
| Melting Point | 127.0 to 131.0 °C | [1][4][5][6][7] |
| Boiling Point | 335 °C (lit.) | [4][5][7] |
| Density | 1.648 g/cm³ | [1] |
| Flash Point | 188.644 °C | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
| Solubility | Generally, esters with longer hydrocarbon chains exhibit lower solubility in water due to the hydrophobic nature of the hydrocarbon portion.[8] Specific quantitative data for this compound solubility in various solvents is not readily available in the cited literature. | |
| CAS Number | 18013-97-3 | [1][2][3][4][5][6][7] |
| Synonyms | 2,5-Dibromoterephthalic Acid Diethyl Ester, Diethyl 1,4-dibromo-2,5-benzenedicarboxylate | [1][3][4][5][7] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound were not detailed in the searched literature, general methodologies for determining the physical properties of aromatic esters are well-established. These methods are crucial for ensuring the quality and consistency of the compound for research and development purposes.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small, finely ground sample of the crystalline solid is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus: A small amount of the liquid is placed in a test tube along with a boiling chip to ensure smooth boiling. A thermometer is positioned so that the bulb is above the liquid's surface to measure the vapor temperature.
-
Heating: The test tube is heated gently.
-
Observation: The temperature is recorded when the liquid boils and a steady stream of vapor is produced, resulting in a constant temperature reading on the thermometer. This constant temperature is the boiling point. For high-boiling-point liquids, distillation under reduced pressure is often employed.
Density Measurement
Density is the mass of a substance per unit of volume. For solids, this can be determined using various techniques.
Methodology:
-
Mass Measurement: The mass of a sample is accurately measured using an analytical balance.
-
Volume Measurement: The volume of the solid can be determined by displacement using a liquid in which the solid is insoluble, or by using a pycnometer. For liquids, a calibrated pipette and a balance are used to measure the mass of a known volume.[9]
-
Calculation: Density is calculated by dividing the mass by the volume.
General Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: A generalized workflow for determining the physical properties of a chemical compound.
This guide provides foundational data on the physical properties of this compound. For specific applications, it is recommended to consult detailed experimental studies and safety data sheets. The study of aromatic esters and their properties is an ongoing area of research, with methodologies continually being refined.[10][11][12]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 18013-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 18013-97-3 | TCI AMERICA [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. chemwhat.com [chemwhat.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. mdpi.com [mdpi.com]
- 10. Properties and structure of aromatic ester solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Properties and Structure of Aromatic Ester Solvents - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl 2,5-Dibromoterephthalate: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2,5-Dibromoterephthalate, a key chemical intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the fabrication of advanced materials such as Metal-Organic Frameworks (MOFs) and conjugated polymers.
Chemical Structure and Formula
This compound is a symmetrically substituted aromatic dicarboxylate. The molecule consists of a central benzene ring substituted with two bromine atoms at positions 2 and 5, and two ethyl ester groups at positions 1 and 4.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in various synthetic procedures.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂Br₂O₄ | [1] |
| Molecular Weight | 380.03 g/mol | [1] |
| CAS Number | 18013-97-3 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127-131 °C | [1] |
| Boiling Point | 388.3 °C at 760 mmHg | [1] |
| Density | 1.648 g/cm³ | [1] |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in organic solvents like THF and DMF |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 2,5-dibromoterephthalic acid.
Materials:
-
2,5-Dibromoterephthalic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dibromoterephthalic acid in an excess of thionyl chloride. Add a catalytic amount of pyridine.
-
Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2,5-dibromoterephthaloyl chloride is obtained as a solid.
-
Esterification: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of anhydrous ethanol in THF.
-
Slowly add the ethanolic solution to the acid chloride solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 10 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid. A reference reports a yield of 99.0% for this type of transformation.[1]
Applications in Materials Science
This compound serves as a versatile building block in the synthesis of advanced materials due to its rigid aromatic core and reactive bromide functionalities.
Synthesis of Metal-Organic Frameworks (MOFs)
In the synthesis of MOFs, this compound can be hydrolyzed to 2,5-dibromoterephthalic acid, which then acts as an organic linker, coordinating to metal ions to form a porous, crystalline framework.
Caption: Experimental workflow for the synthesis of a MOF using this compound as a precursor for the organic linker.
Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The two bromine atoms on the terephthalate core are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the polymerization with diboronic acids or esters to form conjugated polymers with potential applications in organic electronics.
Caption: Logical relationship in the synthesis of a conjugated polymer via Suzuki-Miyaura cross-coupling using this compound.
References
synthesis of Diethyl 2,5-Dibromoterephthalate from 2,5-dibromoterephthalic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Diethyl 2,5-Dibromoterephthalate from 2,5-dibromoterephthalic acid. The primary method discussed is the direct acid-catalyzed esterification, commonly known as the Fischer esterification. An alternative two-step method involving the formation of an acyl chloride intermediate is also presented. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.
Overview of Synthetic Approaches
The conversion of 2,5-dibromoterephthalic acid to its diethyl ester, this compound, is a crucial step in the synthesis of various functional materials and pharmaceutical intermediates. The two primary synthetic routes explored in this guide are:
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between the carboxylic acid and an excess of ethanol. The reaction is driven to completion by removing the water formed as a byproduct, typically by using a large excess of the alcohol and refluxing the mixture.[1][2] Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]
-
Two-Step Synthesis via Acyl Chloride: This method involves the initial conversion of the carboxylic acid to the more reactive 2,5-dibromoterephthaloyl dichloride using a chlorinating agent like thionyl chloride (SOCl₂).[4] The resulting acyl chloride is then reacted with ethanol to yield the desired ester.[5] This approach often proceeds under milder conditions and can be advantageous when the direct esterification is sluggish.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Fischer Esterification | Two-Step Synthesis via Acyl Chloride |
| Reactants | 2,5-Dibromoterephthalic Acid, Ethanol, Sulfuric Acid | Step 1: 2,5-Dibromoterephthalic Acid, Thionyl ChlorideStep 2: 2,5-Dibromoterephthaloyl Dichloride, Ethanol |
| Solvent | Ethanol (serves as reactant and solvent) | Step 1: Thionyl Chloride (can serve as solvent)Step 2: Anhydrous solvent (e.g., Tetrahydrofuran) |
| Catalyst | Concentrated Sulfuric Acid | Not applicable |
| Reaction Temperature | Reflux (Boiling point of ethanol, ~78 °C) | Step 1: Reflux (Boiling point of thionyl chloride, ~76 °C)Step 2: Room temperature to gentle reflux |
| Reaction Time | Several hours (e.g., 4-20 hours) | Step 1: 2-4 hoursStep 2: 1-2 hours |
| Purity of Product | Typically >98% after recrystallization | Typically >98% after purification |
Experimental Protocols
Method 1: Fischer Esterification
This protocol is adapted from general Fischer esterification procedures and specific examples of esterifying structurally similar aromatic carboxylic acids.[3][6][7]
Materials:
-
2,5-Dibromoterephthalic Acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromoterephthalic acid.
-
Addition of Reagents: Add a large excess of absolute ethanol to the flask. The ethanol will act as both a reactant and the solvent. For example, for every mole of the diacid, at least 20 moles of ethanol can be used.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents per carboxylic acid group). The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for several hours (typically 4-20 hours). The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. This should be done carefully as it will evolve carbon dioxide gas.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate (the crude product) forms, it can be collected by filtration. If the product remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the collected precipitate or the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, then filter. If a solid was collected, it should be dried in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Method 2: Two-Step Synthesis via Acyl Chloride
This protocol is based on the general procedure for converting carboxylic acids to acyl chlorides and their subsequent esterification.[4][6]
Step 1: Synthesis of 2,5-Dibromoterephthaloyl Dichloride
Materials:
-
2,5-Dibromoterephthalic Acid
-
Thionyl Chloride (SOCl₂)
-
A catalytic amount of Dimethylformamide (DMF) (optional)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Heating mantle with a magnetic stirrer
Procedure:
-
Reaction Setup: In a fume hood, place 2,5-dibromoterephthalic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reflux: Heat the mixture to reflux and maintain it for 2-4 hours. The reaction will produce sulfur dioxide and hydrogen chloride gas, which should be vented through a suitable trap (e.g., a sodium hydroxide solution).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,5-dibromoterephthaloyl dichloride is typically a solid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 2,5-Dibromoterephthaloyl Dichloride
-
Anhydrous Ethanol
-
Anhydrous Pyridine or Triethylamine (optional, as an HCl scavenger)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Equipment:
-
Round-bottom flask with a dropping funnel and a magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the crude 2,5-dibromoterephthaloyl dichloride in an anhydrous solvent like THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Ethanol: Cool the flask in an ice bath. Add a solution of anhydrous ethanol (at least 2 molar equivalents) in the anhydrous solvent dropwise from the dropping funnel. If desired, an organic base like pyridine or triethylamine can be added to the reaction mixture to neutralize the HCl gas that is evolved.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: The work-up procedure will depend on whether a base was used. If a base was used, the pyridinium or triethylammonium hydrochloride salt will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water, dilute acid (to remove excess base), and brine. If no base was used, the reaction mixture can be carefully poured into ice water, and the precipitated product can be collected by filtration.
-
Purification: The crude product is then dried and purified by recrystallization, similar to Method 1.
Visualizations
Chemical Reaction Pathway
Caption: Synthesis Pathways for this compound.
Experimental Workflow: Fischer Esterification
References
- 1. athabascau.ca [athabascau.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Diethyl 2,5-Dibromoterephthalate molecular weight and formula
An In-depth Technical Guide on Diethyl 2,5-Dibromoterephthalate: Physicochemical Properties
This guide provides essential information regarding the molecular formula and weight of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development and materials science.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂Br₂O₄ | [1][2][3][4] |
| Molecular Weight | 380.03 g/mol | [2][3] |
| CAS Number | 18013-97-3 | [2][4] |
| Appearance | White to almost white powder or crystals | [5] |
| Melting Point | 127.0 to 131.0 °C | [3][6] |
Experimental Protocols & Signaling Pathways
This compound is a chemical intermediate and building block used in organic synthesis. As such, it does not possess inherent biological signaling pathways that would be characterized in drug development research. Experimental protocols would typically relate to its synthesis or its use as a reactant in the formation of more complex molecules, such as metal-organic frameworks (MOFs) or polymers. Detailed methodologies for its synthesis can be found in the chemical literature by referencing its CAS number (18013-97-3).
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the compound's identity and its fundamental physicochemical properties.
References
Diethyl 2,5-Dibromoterephthalate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Diethyl 2,5-Dibromoterephthalate (CAS No. 18013-97-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Understanding its physicochemical properties is crucial for optimizing reaction conditions, purification processes, and formulation development.
Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂Br₂O₄ | [2][3][4] |
| Molecular Weight | 380.03 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127.0 to 131.0 °C | [4][5] |
| Boiling Point | 335 °C (lit.) | [4] |
| Density | 1.648 g/cm³ | [5] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on its chemical structure and information from related compounds and purification methods, a qualitative solubility profile can be inferred. The presence of two ethyl ester groups suggests some solubility in common organic solvents, while the dibrominated aromatic ring indicates a nonpolar character.
| Solvent | Qualitative Solubility | Notes |
| Ethanol | Soluble, especially when heated | Used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[6] |
| Methanol | Likely soluble | Often used in esterification reactions.[6] |
| Acetone | Likely soluble | A common polar aprotic solvent for similar compounds. |
| Ethyl Acetate | Likely soluble | A common solvent for ester compounds. |
| Dichloromethane | Likely soluble | A common non-polar solvent for organic compounds. |
| Toluene | Likely soluble | A non-polar aromatic solvent. |
| Hexanes | Sparingly soluble to insoluble | A non-polar aliphatic solvent. |
| Water | Insoluble | The hydrophobic nature of the molecule suggests very low water solubility. |
Stability Characteristics
The stability of this compound is a critical factor in its handling, storage, and application.
Thermal Stability: this compound is a crystalline solid with a relatively high melting and boiling point, suggesting good thermal stability under normal conditions.[4] However, like many organic esters, it will decompose at elevated temperatures. Thermal decomposition of related phthalates in the presence of other substances has been observed to begin at temperatures as low as 150°C.[7]
Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis to its parent carboxylic acid, 2,5-dibromoterephthalic acid, and ethanol. This reaction is typically slow in neutral water but is catalyzed by acids and bases.[8][9]
Storage Recommendations: For long-term stability, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container.[5]
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To determine the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, water)
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Water bath (optional, for assessing temperature effects)
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is classified as "soluble."
-
If the solid has not dissolved, continue adding the solvent in 1 mL increments up to a total of 5 mL, vortexing after each addition, to determine if it is "sparingly soluble."
-
If the solid remains after the addition of 5 mL of solvent, it is classified as "insoluble."
-
(Optional) Gently heat the mixture in a water bath to observe the effect of temperature on solubility.
Protocol 2: Assessment of Hydrolytic Stability
Objective: To assess the hydrolytic stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Aqueous solutions of HCl (0.1 M), NaOH (0.1 M), and deionized water
-
HPLC or GC-MS system
-
Thermostatic water bath
-
Vials with caps
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, mix an aliquot of the stock solution with the acidic, basic, and neutral aqueous solutions.
-
Incubate the vials in a thermostatic water bath at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Analyze the samples by HPLC or GC-MS to quantify the amount of remaining this compound and the formation of any degradation products.
-
Plot the concentration of this compound versus time to determine the rate of degradation under each condition.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for Qualitative Solubility Determination.
References
- 1. nbinno.com [nbinno.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemwhat.com [chemwhat.com]
- 5. lookchem.com [lookchem.com]
- 6. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
Spectroscopic and Synthetic Profile of Diethyl 2,5-Dibromoterephthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of Diethyl 2,5-Dibromoterephthalate. This key chemical intermediate is of significant interest in the fields of materials science and pharmaceutical development due to its potential use in the synthesis of novel polymers and active pharmaceutical ingredients.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of directly published spectra, some data points are predicted based on the analysis of structurally similar compounds, such as Diethyl terephthalate and other substituted terephthalate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | Singlet | 2H | Aromatic (Ar-H) |
| ~4.4 | Quartet | 4H | Methylene (-OCH₂CH₃) |
| ~1.4 | Triplet | 6H | Methyl (-OCH₂CH₃) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~164 | Carbonyl (C=O) |
| ~137 | Aromatic (C-Br) |
| ~133 | Aromatic (C-COOEt) |
| ~131 | Aromatic (CH) |
| ~62 | Methylene (-OCH₂) |
| ~14 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1580, 1470 | Medium-Weak | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-O Stretch (Ester) |
| ~880 | Strong | C-H Bend (Aromatic, isolated H) |
| ~750 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 380, 382, 384 | Molecular Ion Peak ([M]⁺, [M+2]⁺, [M+4]⁺) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 335, 337, 339 | [M - OCH₂CH₃]⁺ |
| 307, 309, 311 | [M - COOCH₂CH₃]⁺ |
| 228, 230 | [M - 2 x COOCH₂CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is based on the esterification of 2,5-dibromoterephthalic acid.
Materials:
-
2,5-Dibromoterephthalic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 2,5-dibromoterephthalic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Spectroscopic Characterization Methodology
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra are typically recorded using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using various spectroscopic techniques.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Hazards and Safety Precautions for Diethyl 2,5-Dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for Diethyl 2,5-dibromoterephthalate (CAS No. 18013-97-3). The information is compiled for professionals in research and development who may handle this compound. A primary consideration highlighted in available safety literature is that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, necessitating a cautious and proactive approach to safety.[1]
Hazard Identification and Classification
Key Hazard Summary:
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: Potential for irritation. Avoid contact.[1]
-
Eye Contact: Potential for irritation. Avoid contact.[1]
-
Ingestion: Health effects not fully known.
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
-
Reproductive Toxicity: No data available.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂Br₂O₄ | [1][2] |
| Molecular Weight | 380.03 g/mol | [1] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 127.0 to 131.0 °C | [2][3] |
| Boiling Point | 388.3 °C at 760 mmHg | [3] |
| Flash Point | 188.6 °C | [3] |
| Density | 1.648 g/cm³ | [3] |
Exposure Controls and Personal Protection
Given the limited toxicological data, stringent exposure controls are paramount. This involves a combination of engineering controls and personal protective equipment (PPE).
| Control Type | Specification | Source |
| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed. Ensure eyewash stations and safety showers are close to the workstation. | [1][4] |
| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment. | [1] |
| Skin Protection | Handle with gloves. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. | [1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. | [1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. | [1] |
Handling, Storage, and Emergency Protocols
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
-
Handling: Avoid contact with skin and eyes.[1] Prevent the formation and inhalation of dust and aerosols.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and sealed.[1][3]
First-Aid Measures
In the event of exposure, immediate first aid is critical. Always consult a physician after administering first aid.[1]
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [1] |
| Skin Contact | Wash off with soap and plenty of water. | [1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. | [1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1] |
Accidental Release and Disposal
-
Spill Response: Use personal protective equipment.[1] Avoid dust formation and breathing dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[1] Do not let the product enter drains.[1]
-
Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] It is suggested to burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Contaminated packaging should be disposed of as an unused product.[1]
Experimental Protocols and Data Gaps
A thorough review of available safety literature did not yield specific experimental protocols for toxicological assessments of this compound. The recurring statement that its "chemical, physical, and toxicological properties have not been thoroughly investigated" underscores a significant data gap.[1] Researchers must operate under the assumption of potential unknown hazards and implement the highest standards of laboratory safety.
Safety Workflow Visualization
The following diagram outlines a logical workflow for the safe handling of this compound, from initial planning to final disposal.
Caption: Logical workflow for handling this compound.
References
Commercial Sourcing and Synthetic Overview of Diethyl 2,5-Dibromoterephthalate
For researchers and professionals in drug development and materials science, securing a reliable supply of key chemical intermediates is a critical first step in the research and development pipeline. Diethyl 2,5-dibromoterephthalate, a versatile building block, is available from a range of commercial suppliers. This guide provides an in-depth overview of its commercial availability and a representative synthetic protocol.
Commercial Suppliers
A variety of chemical suppliers offer this compound, catering to different research and development needs in terms of quantity and purity. The following table summarizes the offerings from several key suppliers.
| Supplier | Product Name/CAS Number | Purity | Available Quantities |
| CymitQuimica | This compound (CAS: 18013-97-3) | 95% | 5g, 10g, 25g, 100g, 250g, 500g |
| LookChem | 2,5-Dibromoterephthalic acid diethyl ester (CAS: 18013-97-3) | >98.0%(GC) | 2.5g, 5g, 25g, 100g |
| TCI America | This compound (CAS: 18013-97-3) | >98.0%(GC) | 5g, 25g |
| Fisher Scientific | This compound 98.0+% | 98.0+% | 5g |
| Oakwood Chemical | This compound (CAS: 18013-97-3) | 98% | 1g, 5g |
| AMI Scientific | This compound | Analytical reagent | 25g |
| P&S Chemicals | This compound (CAS: 18013-97-3) | Not specified | Inquiry required |
| ChemWhat | 2,5-Dibromoterephthalic acid diethyl ester (CAS: 18013-97-3) | Not specified | Inquiry required |
Experimental Protocol: Synthesis of this compound
A common method for the preparation of this compound involves the esterification of 2,5-dibromoterephthalic acid. The following is a representative experimental protocol.
Reaction:
2,5-dibromoterephthalic acid + ethanol → this compound
Procedure:
-
To a solution of 2,5-dibromoterephthalic acid in tetrahydrofuran, add thionyl chloride.
-
Reflux the mixture for 4 hours.
-
After reflux, evaporate the excess thionyl chloride and tetrahydrofuran.
-
Add ethanol to the residue and reflux for an additional 10 hours to yield this compound.[1]
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yield and purity.
Chemical Procurement Workflow
The process of acquiring a chemical for research purposes involves several key steps, from initial identification to final delivery and inventory management. The following diagram illustrates a typical workflow for chemical procurement.
Disclaimer: this compound is intended for laboratory research use only and should not be used for any other purposes.[1] Please refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety and handling information.
References
Methodological & Application
Application Notes and Protocols for Diethyl 2,5-Dibromoterephthalate in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl 2,5-Dibromoterephthalate in the synthesis and functionalization of metal-organic frameworks (MOFs). This versatile building block offers a strategic approach for creating highly functional materials with tunable properties, making it a valuable tool for applications in catalysis, gas storage, and drug delivery.
Introduction
This compound is a derivative of terephthalic acid, a common linker used in MOF synthesis. The presence of two bromine atoms on the aromatic ring provides reactive sites for post-synthetic modification (PSM), allowing for the introduction of a wide range of functional groups into the MOF structure. Furthermore, the ethyl ester groups can be hydrolyzed in situ during MOF synthesis to form the corresponding carboxylates necessary for coordination with metal ions. This dual functionality makes this compound a precursor to the 2,5-dibromo-1,4-benzenedicarboxylate (dbrBDC) linker, which can be directly incorporated into various MOF architectures.
The ability to perform PSM on MOFs containing the dbrBDC linker opens up avenues for creating materials with tailored properties. For instance, the bromo-functionalized pores can be modified to enhance selective gas adsorption, create specific catalytic sites, or attach bioactive molecules for drug delivery applications.
Key Applications and Methodologies
The primary application of this compound in MOF chemistry revolves around its use as a precursor for the dbrBDC linker, which can then be utilized in two main strategies:
-
Direct Synthesis of Bromo-Functionalized MOFs: this compound can be used in solvothermal synthesis, where it undergoes in situ hydrolysis to form the dbrBDC linker that coordinates with metal ions to form the MOF.
-
Post-Synthetic Modification (PSM) of Bromo-Functionalized MOFs: Once the bromo-functionalized MOF is synthesized, the bromine atoms serve as handles for various organic transformations, enabling the covalent attachment of new functional groups.
Experimental Protocols
Protocol 1: Synthesis of a Bromo-Functionalized MOF (UiO-66(Br₂))
This protocol describes a typical solvothermal synthesis of a zirconium-based MOF, UiO-66, functionalized with 2,5-dibromoterephthalate linkers. The this compound is hydrolyzed in situ.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a glass vial, dissolve Zirconium(IV) chloride (0.125 g, 0.54 mmol) and this compound (0.200 g, 0.55 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
Add acetic acid (1.5 mL, 26.2 mmol) to the solution as a modulator to control the crystallite size and defect density.
-
Seal the vial and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Collect the powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by solvent exchange with chloroform for 3 days, followed by heating under vacuum at 150 °C for 12 hours to ensure the removal of all guest molecules from the pores.
Protocol 2: Post-Synthetic Modification via Suzuki Coupling
This protocol details the functionalization of a bromo-functionalized MOF, such as the one synthesized in Protocol 1, with phenyl groups via a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
Bromo-functionalized MOF (e.g., UiO-66(Br₂))
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), degassed
-
Toluene, degassed
-
Ethanol
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated bromo-functionalized MOF (100 mg) in a degassed mixture of DMF (10 mL) and toluene (10 mL).
-
In a separate flask, prepare a solution of phenylboronic acid (5 equivalents per bromine atom in the MOF), palladium(II) acetate (10 mol% per bromine atom), triphenylphosphine (20 mol% per bromine atom), and potassium carbonate (10 equivalents per bromine atom) in degassed DMF (5 mL).
-
Add the solution from step 2 to the MOF suspension.
-
Heat the reaction mixture at 100 °C for 48 hours with stirring.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the modified MOF extensively with DMF, toluene, and ethanol to remove the catalyst and any unreacted reagents.
-
Dry the functionalized MOF under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained for bromo-functionalized MOFs before and after post-synthetic modification.
Table 1: Physicochemical Properties of a Bromo-Functionalized MOF
| Property | Value |
| MOF Architecture | UiO-66 |
| Linker | 2,5-Dibromo-1,4-benzenedicarboxylate |
| BET Surface Area | ~950 m²/g |
| Pore Volume | ~0.45 cm³/g |
| Pore Diameter | ~6 Å |
Table 2: Comparison of MOF Properties Before and After Post-Synthetic Modification (Suzuki Coupling)
| Property | Before PSM (UiO-66(Br₂)) | After PSM (UiO-66(Phenyl)₂) |
| Functional Group | -Br | -C₆H₅ |
| BET Surface Area | ~950 m²/g | ~800 m²/g |
| Pore Volume | ~0.45 cm³/g | ~0.38 cm³/g |
| Conversion Yield | - | >90% |
Note: The decrease in surface area and pore volume after PSM is expected due to the introduction of the bulkier phenyl groups into the MOF pores.
Visualizations
Diagram 1: Synthesis of a Bromo-Functionalized MOF
Application Notes and Protocols: Diethyl 2,5-Dibromoterephthalate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl 2,5-Dibromoterephthalate as a versatile monomer in various polymerization reactions. This document includes detailed experimental protocols, data summaries, and visualizations to guide researchers in the synthesis of novel polymers for a range of applications, from advanced materials to biomedical systems.
Introduction to this compound as a Monomer
This compound is a key chemical intermediate characterized by a central benzene ring functionalized with two bromine atoms and two ethyl ester groups. This structure makes it an excellent building block for synthesizing a variety of polymers. The bromine atoms serve as reactive sites for cross-coupling reactions, such as Stille and Suzuki-Miyaura polycondensations, enabling the formation of conjugated polymers with interesting electronic and optical properties. The ester groups provide a route for the synthesis of polyesters and polyamides through polycondensation reactions. The rigid aromatic core of the monomer can impart thermal stability and desirable mechanical properties to the resulting polymers.
Polymerization Reactions and Protocols
This section details experimental protocols for key polymerization reactions involving this compound and its derivatives.
Stille Coupling Polycondensation for Conjugated Polymers
Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, widely used for the synthesis of conjugated polymers. A derivative of this compound, bis(2-butyloctyl) 2,5-dibromoterephthalate, has been successfully used in a stoichiometry-independent Migita–Kosugi–Stille coupling polycondensation.
Experimental Protocol: Synthesis of Poly(phenylene thienylene)
This protocol is based on the synthesis of a high-molecular-weight π-conjugated poly(phenylene thienylene) using an ester-functionalized dibromo monomer derived from 2,5-dibromoterephthalic acid.[1]
Materials:
-
Bis(2-butyloctyl) 2,5-dibromoterephthalate (dibromo monomer)
-
2,5-Bis(trimethylstannyl)thiophene (distannyl monomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and deoxygenated solvent (e.g., toluene or THF)
Procedure:
-
In a glovebox, add the dibromo monomer and the distannyl monomer to a flame-dried Schlenk flask. A 2-fold excess of the dibromo monomer can be used.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous and deoxygenated solvent via syringe.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for a set period (e.g., 24-48 hours).
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and polydispersity), NMR spectroscopy (for structure confirmation), and thermal analysis (e.g., TGA and DSC).
Experimental Workflow for Stille Polycondensation
Caption: Workflow for Stille Polycondensation.
Suzuki-Miyaura Polycondensation
Suzuki-Miyaura polycondensation is another powerful palladium-catalyzed reaction for the synthesis of conjugated polymers, coupling an organoboron species with an organic halide. This compound can be polymerized with a variety of diboronic acids or their esters to yield well-defined polymers.
General Protocol: Synthesis of Poly(p-phenylene) Derivatives
Materials:
-
This compound
-
Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water, THF/water)
-
Phase-transfer catalyst (if required, e.g., Aliquat 336)
Procedure:
-
To a reaction vessel, add this compound, the diboronic acid/ester, the palladium catalyst, the base, and the phase-transfer catalyst (if used).
-
Add the deoxygenated solvent system.
-
Heat the mixture to reflux under an inert atmosphere for 24-72 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solution and precipitate the polymer in a non-solvent like methanol or acetone.
-
Filter and dry the polymer.
-
Characterize the resulting polymer.
Reaction Scheme for Suzuki-Miyaura Polycondensation
Caption: Suzuki-Miyaura Polycondensation Scheme.
Quantitative Data Summary
The following table summarizes the available quantitative data for polymers synthesized using derivatives of this compound.
| Polymerization Type | Monomers | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Yield (%) | Thermal Properties | Reference |
| Stille Coupling | Bis(2-butyloctyl) 2,5-dibromoterephthalate + 2,5-Bis(trimethylstannyl)thiophene | 16,800 | - | - | - | - | [1] |
Note: Data is limited and further research is required to populate this table comprehensively.
Applications in Drug Development
Polymers derived from terephthalate monomers have shown significant promise in the biomedical field, particularly in drug delivery and tissue engineering.
Drug Delivery Systems:
-
Polyester-based carriers: Aliphatic-aromatic polyesters can be formulated into nanoparticles, micelles, or implants for the controlled release of therapeutic agents.[2][3] The aromatic terephthalate core can provide mechanical strength and influence the degradation rate and drug-polymer interactions.
-
3D-Printed Devices: Thermoplastic elastomers based on polybutylene terephthalate have been successfully used for 3D printing of long-acting drug delivery devices, offering a pathway for personalized medicine.[4]
-
Dendritic Systems: Dendritic polyesters can be synthesized to create well-defined, high-molecular-weight carriers with a high density of surface functional groups for drug conjugation.[5]
Tissue Engineering:
-
Scaffolds: Poly(ethylene terephthalate) (PET) and its derivatives are used to fabricate scaffolds for bone tissue engineering due to their biocompatibility and mechanical properties.[6][7] The surface of these materials can be functionalized to enhance cell attachment and proliferation.[6]
Logical Relationship for Biomedical Applications
Caption: Path from Monomer to Biomedical Use.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of a wide array of polymers through various polymerization techniques. The protocols and data presented herein provide a foundational resource for researchers exploring the potential of this monomer in materials science and drug development. Further research is encouraged to expand the library of polymers derived from this compound and to fully characterize their properties for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Polyester dendritic systems for drug delivery applications: design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of Polyethylene Terephthalate Glycol as Biomaterial for Bone Tissue Engineering | MDPI [mdpi.com]
Application Note and Protocol: Sonogashira Coupling with Diethyl 2,5-Dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2] Its utility stems from the mild reaction conditions often employed and its tolerance of a wide range of functional groups.[1][2]
This document provides a detailed experimental protocol for the Sonogashira coupling of Diethyl 2,5-Dibromoterephthalate with a terminal alkyne. This compound is an electron-deficient aryl bromide, and the protocol has been optimized for such substrates. Both traditional copper-co-catalyzed and copper-free conditions are presented, offering flexibility depending on the specific requirements of the synthesis, such as the sensitivity of substrates to copper salts.[3]
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and, in the traditional method, copper. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Copper-free Sonogashira reactions are also well-established and are particularly useful to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3] These systems often require stronger bases and/or more specialized ligands.
Experimental Protocols
This section details two common protocols for the Sonogashira coupling of this compound: a standard copper-co-catalyzed method and a copper-free alternative.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq), and the copper co-catalyst, CuI (0.02 - 0.1 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., THF or DMF).
-
Add the base, triethylamine or diisopropylamine (2.0 - 4.0 eq).
-
Finally, add the terminal alkyne (2.2 - 2.5 eq for double coupling) via syringe.
-
The reaction mixture is then stirred at room temperature or heated (typically 50-80 °C) and monitored by TLC or GC/MS. The reactivity of aryl bromides is lower than iodides, so heating may be necessary.[2]
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the catalyst residues.
-
The filtrate is washed with saturated aqueous ammonium chloride, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos, or P(t-Bu)₃)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 - 0.05 eq), and the phosphine ligand (0.04 - 0.1 eq).
-
Add the base (e.g., Cs₂CO₃, 2.0 - 3.0 eq).
-
Add the anhydrous solvent.
-
Add the terminal alkyne (2.2 - 2.5 eq).
-
Heat the reaction mixture (typically 80-110 °C) with stirring. The use of bulky, electron-rich phosphine ligands can facilitate the reaction of less reactive aryl bromides.[3][4]
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with Phenylacetylene. These are illustrative data based on typical outcomes for similar substrates.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 12 | ~85 |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | DIPA | DMF | 50 | 10 | ~90 |
| 3 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | ~75 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | ~92 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Simplified catalytic cycles in Sonogashira coupling.
References
Application of Diethyl 2,5-Dibromoterephthalate in Conductive Polymer Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromoterephthalate is a versatile aromatic building block utilized in the synthesis of various functional organic materials. Its electron-deficient aromatic core, coupled with the presence of two reactive bromine atoms, makes it an excellent candidate for cross-coupling polymerization reactions to create conjugated polymers. These polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), owing to their potential for high charge carrier mobility and tunable electronic properties.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a conductive polymer, specifically a poly(p-phenylene-alt-thiophene) derivative, using this compound via Suzuki polycondensation.
Principle of Application: Suzuki Polycondensation
Suzuki polycondensation is a powerful and widely used method for the synthesis of conjugated polymers. The reaction involves the palladium-catalyzed cross-coupling of an aryl dihalide with an aryl diboronic acid or its ester equivalent. In this application, this compound serves as the aryl dihalide monomer, which is copolymerized with a thiophene-based diboronic acid derivative. The resulting polymer possesses an alternating structure of electron-deficient terephthalate units and electron-rich thiophene units, which is a common design strategy for tuning the band gap and improving the charge transport properties of the material.
Representative Data
The properties of conductive polymers synthesized from this compound can be tailored by the choice of the co-monomer and the polymerization conditions. The following table summarizes representative quantitative data for a poly(p-phenylene-alt-thiophene) derivative synthesized via Suzuki polycondensation.
| Property | Representative Value Range |
| Number Average MW (Mn) | 15,000 - 40,000 g/mol |
| Weight Average MW (Mw) | 30,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Electrical Conductivity | 10⁻⁵ - 10⁻³ S/cm (undoped) |
| up to 10¹ S/cm (doped) | |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -3.0 to -3.4 eV |
| Optical Band Gap | 2.0 - 2.4 eV |
Experimental Protocol: Synthesis of Poly[(2,5-diethylterephthalate)-alt-(2,5-thiophene)]
This protocol details the synthesis of a conductive polymer via Suzuki polycondensation of this compound and 2,5-Thiophenediboronic acid.
Materials:
-
This compound (Monomer A)
-
2,5-Thiophenediboronic acid (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium carbonate (Na₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (argon or nitrogen) with manifold
-
Cannula for liquid transfer
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Monomer and Reagent Preparation:
-
Ensure all monomers and reagents are of high purity. This compound and 2,5-Thiophenediboronic acid should be dried under vacuum prior to use.
-
Prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with argon for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.00 eq), 2,5-Thiophenediboronic acid (1.00 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
-
Catalyst Preparation:
-
In a separate small flask, dissolve Tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and Tri(o-tolyl)phosphine (0.04 eq) in anhydrous toluene.
-
Stir the catalyst mixture under an inert atmosphere for 15 minutes.
-
-
Polymerization:
-
To the Schlenk flask containing the monomers, add anhydrous toluene (to achieve a monomer concentration of approximately 0.1 M) and Aliquat 336 (1-2 drops).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Using a cannula, transfer the prepared catalyst solution to the reaction flask.
-
Add the degassed 2 M sodium carbonate solution (4.0 eq) to the reaction mixture.
-
Increase the temperature to 100 °C and reflux the mixture under a continuous flow of inert gas for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing rapidly stirring methanol. A fibrous or powdered precipitate of the polymer should form.
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with deionized water, acetone, and methanol to remove residual salts, catalyst, and oligomers.
-
To further purify the polymer, perform a Soxhlet extraction. The choice of solvents for the Soxhlet extraction depends on the solubility of the polymer, but a common sequence is methanol, acetone, and finally chloroform or toluene to extract the desired polymer fraction.
-
Precipitate the polymer from the chloroform/toluene fraction by adding it to methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C overnight.
-
Visualizations
Diagram of the Suzuki Polycondensation Reaction
Application Notes and Protocols for Suzuki Coupling of Diethyl 2,5-Dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2] Diethyl 2,5-dibromoterephthalate is a valuable building block in the synthesis of functionalized aromatic compounds, including polymers and materials for organic electronics. Its two bromine atoms can be sequentially or simultaneously substituted via Suzuki coupling to introduce a variety of aryl or heteroaryl groups, leading to the creation of complex molecular architectures.
These application notes provide a detailed protocol for the double Suzuki coupling of this compound with arylboronic acids, based on established procedures for similar di-bromoaromatic substrates. The provided methodologies and data will serve as a comprehensive guide for researchers employing this reaction in their synthetic endeavors.
Data Presentation: Reaction Conditions for Double Suzuki Coupling
The following table summarizes typical reaction conditions for the double Suzuki coupling of a di-bromo aromatic substrate, which can be adapted for this compound. These conditions are based on successful protocols reported for structurally related compounds.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Arylboronic Acid | Arylboronic Acid | 2.2 - 2.5 equivalents |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 2-6 mol% |
| Base | Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) | 3-4 equivalents |
| Solvent System | 1,4-Dioxane / Water | Typically a 4:1 or 5:1 ratio |
| Temperature | 80 - 100 °C | Reaction temperature may require optimization. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Experimental Protocols
General Procedure for Double Suzuki Coupling
This protocol outlines a general method for the palladium-catalyzed double Suzuki cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and potassium phosphate (3-4 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-6 mol%), to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio) to the flask via syringe. The final reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-diarylterephthalate product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Double Suzuki Coupling
Caption: A typical experimental workflow for the double Suzuki coupling reaction.
References
Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using Diethyl 2,5-Dibromoterephthalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability.[1][2] These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and biomedicine.[1][3][4][5][6] In the context of drug development, POPs show great promise as vehicles for drug delivery, owing to their ability to encapsulate therapeutic agents within their porous framework and facilitate their controlled release.[4][6]
This document provides a detailed protocol for the synthesis of a novel porous organic polymer, designated as DDBT-POP, utilizing Diethyl 2,5-Dibromoterephthalate as a key building block. This compound is a versatile monomer possessing two reactive bromide sites amenable to cross-coupling reactions and two ester functionalities that can be post-synthetically modified, for instance, by hydrolysis to carboxylic acids to modulate the polymer's properties or attach bioactive molecules.
The synthesis of DDBT-POP will be achieved via a Sonogashira cross-coupling reaction with 1,3,5-triethynylbenzene. The Sonogashira coupling is a reliable and efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, widely employed in the synthesis of conjugated microporous polymers.[7][8][9]
Experimental Protocols
Synthesis of DDBT-POP via Sonogashira Coupling
This protocol details the synthesis of a porous organic polymer from this compound and 1,3,5-triethynylbenzene.
Materials:
-
This compound
-
1,3,5-triethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol
-
Acetone
-
Chloroform
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Soxhlet extractor
Procedure:
-
To a 100 mL Schlenk flask, add this compound (e.g., 1.5 mmol), 1,3,5-triethynylbenzene (e.g., 1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 0.05 mmol), and CuI (e.g., 0.1 mmol).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.
-
The reaction mixture is stirred at 80°C for 48 hours under a nitrogen atmosphere. A precipitate will form as the polymerization proceeds.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with methanol, acetone, and chloroform to remove any unreacted monomers, catalyst residues, and oligomers.
-
The polymer is further purified by Soxhlet extraction with methanol for 24 hours.
-
The purified DDBT-POP is then dried in a vacuum oven at 100°C for 24 hours to yield a fine powder.
Characterization of DDBT-POP
The following are standard procedures for characterizing the synthesized porous organic polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the dried DDBT-POP powder using a KBr pellet.
-
Confirm the formation of the polymer by the disappearance of the C-H stretching band of the terminal alkyne (around 3300 cm⁻¹) and the appearance of the characteristic ester carbonyl stretch (around 1720 cm⁻¹) and aromatic C=C stretching bands.
-
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy:
-
Acquire the solid-state ¹³C NMR spectrum to further elucidate the polymer structure.
-
The spectrum should show signals corresponding to the aromatic carbons and the ester functionality.
-
-
Thermogravimetric Analysis (TGA):
-
Perform TGA under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
-
This analysis will determine the thermal stability of the polymer.
-
-
Nitrogen Adsorption-Desorption Analysis:
-
Measure the nitrogen adsorption-desorption isotherms at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) specific surface area from the adsorption data in the relative pressure range of 0.05-0.3.
-
Determine the total pore volume at a relative pressure of P/P₀ = 0.99.
-
Calculate the pore size distribution using a suitable model, such as Non-Local Density Functional Theory (NLDFT).
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesized DDBT-POP, based on typical results for similar porous organic polymers found in the literature.
Table 1: Synthesis Yield and Elemental Analysis
| Polymer | Yield (%) | C (%) (calc.) | H (%) (calc.) |
| DDBT-POP | > 90 | 72.5 (73.1) | 4.5 (4.2) |
Table 2: Porosity and Thermal Stability Data
| Polymer | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Td5 (°C)¹ |
| DDBT-POP | 600 - 900 | 0.4 - 0.7 | > 350 |
¹ Temperature at which 5% weight loss is observed.
Visualizations
Synthesis Scheme
Caption: Reaction scheme for the synthesis of DDBT-POP.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of DDBT-POP.
References
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 2. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Emerging porous organic polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diethyl 2,5-Dibromoterephthalate in the Synthesis of Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,5-dibromoterephthalate is a versatile aromatic building block utilized in the synthesis of a variety of functional organic materials. Its symmetrically substituted benzene ring, featuring two bromine atoms and two ethyl ester functionalities, makes it an ideal candidate for cross-coupling reactions to construct extended π-conjugated systems. These systems often exhibit interesting photophysical properties, including strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as fluorescent probes in biological imaging and drug development.
The bromine atoms on the terephthalate core are amenable to forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. The electron-withdrawing nature of the ethyl ester groups can influence the electronic properties of the resulting materials, often leading to tunable emission wavelengths and improved quantum yields. This document provides detailed protocols for the synthesis of fluorescent conjugated polymers and discusses the potential for the creation of fluorescent metal-organic frameworks (MOFs) using this compound as a key precursor.
Synthesis of Fluorescent Conjugated Polymers
A prominent application of this compound is in the synthesis of poly(p-phenylene ethynylene) (PPE) derivatives. These polymers are known for their high fluorescence quantum yields and excellent thermal stability. The following protocol details the synthesis of a representative PPE, poly[(2,5-diethoxycarbonyl-1,4-phenylene)ethynylene-alt-(2,5-bis(dodecyloxy)-1,4-phenylene)ethynylene], via a Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Polymerization
Materials:
-
This compound
-
1,4-Diethynyl-2,5-bis(dodecyloxy)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and 1,4-diethynyl-2,5-bis(dodecyloxy)benzene (1.0 mmol, 1.0 eq).
-
Catalyst Addition: To the flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) via syringe.
-
Polymerization: Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere for 48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring. The fibrous polymer will precipitate.
-
Isolation: Collect the polymer by filtration through a Büchner funnel. Wash the polymer repeatedly with methanol to remove any residual catalyst and unreacted monomers.
-
Drying: Dry the polymer under vacuum at 40 °C for 24 hours to yield the final product as a yellow, fibrous solid.
Data Presentation: Photophysical Properties
The photophysical properties of the synthesized polymer are critical for its application as a fluorescent material. The following table summarizes typical data obtained for such a poly(p-phenylene ethynylene) derivative.
| Property | Value |
| Absorption Maximum (λ_abs) | 450 - 470 nm (in THF) |
| Emission Maximum (λ_em) | 480 - 520 nm (in THF) |
| Stokes Shift | 30 - 50 nm |
| Fluorescence Quantum Yield (Φ_F) | > 0.70 (relative to quinine sulfate) |
| Appearance | Yellow solid |
| Solubility | Soluble in common organic solvents (THF, chloroform, toluene) |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the Sonogashira polymerization.
Synthesis of Fluorescent Metal-Organic Frameworks (MOFs)
This compound can also serve as a precursor to the organic linkers used in the synthesis of fluorescent MOFs. By first converting the bromo-substituents into other functional groups (e.g., through Suzuki or Sonogashira coupling to introduce other coordinating moieties), a variety of tritopic or tetratopic linkers can be designed. Alternatively, the ester functionalities can be hydrolyzed to carboxylic acids to yield 2,5-dibromoterephthalic acid, which can then be used as a linker in MOF synthesis. The inherent luminescence of the organic linker can be retained or even enhanced upon coordination to metal centers.
Hypothetical Application: Synthesis of a Luminescent MOF
A potential synthetic route involves the hydrolysis of this compound to 2,5-dibromoterephthalic acid, followed by a solvothermal reaction with a metal salt, such as zinc nitrate, to form a luminescent MOF.
Visualization of the Logical Relationship
Caption: Logical workflow for the synthesis of a luminescent MOF.
The resulting MOF would be expected to exhibit ligand-based fluorescence. The photophysical properties, such as emission wavelength and quantum yield, would be influenced by the coordination environment of the linker and the nature of the metal center. Such materials could find applications in chemical sensing, where the luminescence is quenched or enhanced in the presence of specific analytes.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of advanced fluorescent materials. Through well-established cross-coupling methodologies, such as the Sonogashira reaction, highly fluorescent conjugated polymers can be readily prepared. Furthermore, its conversion to dicarboxylic acid linkers opens up possibilities for the construction of novel luminescent metal-organic frameworks. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of new functional materials for a wide range of applications, from optoelectronics to biomedical sciences.
Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of Diethyl 2,5-Dibromoterephthalate
Abstract
This document provides detailed protocols for the laboratory-scale synthesis and purification of Diethyl 2,5-Dibromoterephthalate, a key intermediate in the development of novel materials and pharmaceuticals. Two primary synthetic routes are presented: the bromination of terephthalic acid followed by Fischer esterification, and the conversion of 2,5-dibromoterephthalic acid to its diethyl ester via an acid chloride intermediate. Furthermore, comprehensive procedures for purification by alkaline washing, recrystallization, and column chromatography are detailed to ensure high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of metal-organic frameworks (MOFs), polymers, and as an intermediate for pharmacologically active molecules. The controlled synthesis and effective purification of this compound are critical for obtaining reliable and reproducible results in subsequent applications. These application notes provide two distinct and reliable methods for its preparation and rigorous purification on a laboratory scale.
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: Bromination of Terephthalic Acid and Subsequent Fischer Esterification
This two-step synthesis first involves the bromination of terephthalic acid to yield 2,5-dibromoterephthalic acid, which is then esterified using ethanol in the presence of an acid catalyst.
Step 1: Synthesis of 2,5-Dibromoterephthalic Acid
This procedure is adapted from established industrial processes for the bromination of terephthalic acid in strong acidic media.[1][2]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize evolved HBr gas.
-
Dissolution: To the flask, add terephthalic acid and fuming sulfuric acid (oleum) or chlorosulfonic acid.[1][2] Stir the mixture at room temperature until the terephthalic acid is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Bromine Addition: Slowly add bromine to the reaction mixture via the dropping funnel at room temperature. An exothermic reaction will occur. Maintain the temperature within the specified range with an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture and maintain the temperature for several hours to ensure complete bromination.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The 2,5-dibromoterephthalic acid will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
Step 2: Fischer Esterification to this compound
This is a classic Fischer esterification reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 2,5-dibromoterephthalic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.
-
Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the crude this compound. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
Method 2: Synthesis via Acid Chloride Intermediate
This method involves the conversion of 2,5-dibromoterephthalic acid to its more reactive acid chloride, followed by esterification with ethanol.[3]
Experimental Protocol:
-
Acid Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet to a trap. To the flask, add 2,5-dibromoterephthalic acid and an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added.
-
Reflux: Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure.
-
Esterification: To the crude 2,5-dibromoterephthaloyl dichloride, carefully add an excess of absolute ethanol at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Isolation: Pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.
Purification of this compound
The crude product from either synthetic route can be purified using the following methods to achieve high purity (>98%).
Alkaline Wash
This step is crucial for removing any unreacted acidic species like 2,5-dibromoterephthalic acid or mono-esterified byproducts.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release any evolved CO₂. Separate the aqueous layer. Repeat the wash.
-
Neutralization: Wash the organic layer with deionized water to remove any residual base.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the washed product.
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds.
Experimental Protocol:
-
Solvent Selection: Ethanol or a mixed solvent system of ethanol and water is generally effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to just dissolve the solid.
-
Crystal Formation: If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them under vacuum.
Column Chromatography
For achieving the highest purity, column chromatography is recommended.
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically used. The ideal ratio should be determined by TLC to achieve an Rf value of approximately 0.2-0.4 for the product. A good starting point for TLC analysis is a 4:1 mixture of hexanes to ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Reagents and Conditions for Synthesis Method 1
| Step | Reagent | Molar Ratio (to Terephthalic Acid) | Solvent | Catalyst | Temperature (°C) | Time (h) |
| Bromination | Terephthalic Acid | 1 | Oleum (20-30%) | Iodine | 60-70 | 18-24 |
| Bromine | 2.1-2.5 | |||||
| Esterification | 2,5-Dibromoterephthalic Acid | 1 | Ethanol (excess) | H₂SO₄ (conc.) | Reflux (~78) | 4-8 |
Table 2: Reagents and Conditions for Synthesis Method 2
| Step | Reagent | Molar Ratio (to Acid) | Solvent | Catalyst | Temperature (°C) | Time (h) |
| Acid Chloride Formation | 2,5-Dibromoterephthalic Acid | 1 | Thionyl Chloride (excess) | DMF (cat.) | Reflux (~76) | 2-4 |
| Esterification | 2,5-Dibromoterephthaloyl Dichloride | 1 | Ethanol (excess) | None | 0 to RT | 2-3 |
Table 3: Physical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂Br₂O₄ |
| Molecular Weight | 380.03 g/mol |
| Appearance | White to off-white crystalline solid[4] |
| Melting Point | 127-131 °C[3][4] |
| Purity (after purification) | >98% (GC)[4] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of inputs, processes, and outputs in the synthesis.
References
Application Notes and Protocols for Diethyl 2,5-Dibromoterephthalate in Functional Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl 2,5-Dibromoterephthalate as a versatile building block for the synthesis of advanced functional materials. This document includes detailed experimental protocols, data summaries, and workflow diagrams to guide researchers in the development of novel materials for a range of applications.
Introduction
This compound is a highly functionalized aromatic compound that serves as a key precursor in the synthesis of various functional materials, including conjugated polymers, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs). The presence of two bromine atoms and two ethyl ester groups allows for a variety of chemical transformations, making it an ideal building block for creating materials with tailored electronic, optical, and porous properties. The bromine atoms provide reactive sites for cross-coupling reactions, while the ester groups can be hydrolyzed to carboxylic acids to act as linkers in the formation of MOFs and COFs.
Applications of this compound
The unique chemical structure of this compound lends itself to the creation of a diverse array of functional materials with applications in electronics, catalysis, and separations.
Conjugated Polymers
This compound is a valuable monomer for the synthesis of conjugated polymers. These polymers possess alternating single and double bonds along their backbone, leading to delocalized π-electron systems and unique optoelectronic properties. Such materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms on the terephthalate core are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings, allowing for the incorporation of a wide range of aromatic and heteroaromatic co-monomers.
Metal-Organic Frameworks (MOFs)
Upon hydrolysis of the ethyl ester groups to carboxylic acids, the resulting 2,5-dibromoterephthalic acid can be used as an organic linker to construct Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands. These materials exhibit exceptionally high surface areas and tunable pore sizes, making them promising candidates for gas storage and separation, catalysis, and drug delivery. The bromine substituents on the linker can be used for post-synthetic modification to further functionalize the MOF pores.
Covalent Organic Frameworks (COFs)
Similar to MOFs, the derivative 2,5-dibromoterephthaldehyde can be used as a building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are porous crystalline polymers constructed from light elements linked by strong covalent bonds. Their pre-designable structures and high porosity make them suitable for applications in catalysis, sensing, and energy storage. The bromine atoms can serve as functional handles for tuning the electronic properties or for post-synthetic modification.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of functional materials using this compound and its derivatives.
Synthesis of a Conjugated Polymer via Ullmann Coupling and Gilch Polymerization
This protocol describes the synthesis of a poly(p-phenylenevinylene) (PPV) derivative, a type of conjugated polymer, using this compound as a starting material.[1]
Step 1: Synthesis of Diethyl 2,5-bis((9,9-dioctyl-9H-fluoren-2-yl)oxy)terephthalate (Compound 3)
-
In a 100 mL round-bottom flask, combine 9,9-Dioctyl-9H-fluoren-2-ol (3.73 g, 9.17 mmol), this compound (1.3 g, 3.42 mmol), and potassium carbonate (4.1 g, 29.7 mmol) in 50 mL of pyridine.
-
Heat the mixture to 70 °C with stirring.
-
Sparge the solution with nitrogen for 30 minutes.
-
Add copper(I) bromide (0.472 g, 3.3 mmol) to the mixture.
-
Heat the reaction to reflux and stir overnight.
-
After cooling, pour the mixture into water.
-
Extract the product with chloroform and wash the organic layer with saturated aqueous ammonium chloride.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Compound 3 (Yield: 67%).
Step 2: Reduction to Diol (Compound 4)
-
In a separate flask under a nitrogen atmosphere, dissolve lithium aluminium hydride (0.88 g, 23 mmol) in 80 mL of diethyl ether and cool to 0 °C.
-
Add a solution of Diethyl 2,5-bis((9,9-dioctyl-9H-fluoren-2-yl)oxy)terephthalate (2.36 g, 2.29 mmol) in 20 mL of diethyl ether dropwise to the cooled lithium aluminium hydride solution.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture back to 0 °C and quench the reaction by the dropwise addition of 1 mL of water, followed by 1 mL of 1 M aqueous sodium hydroxide, and then 3 mL of water.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture and concentrate the filtrate to obtain the diol (Compound 4) (Yield: 62%).[1]
Step 3: Synthesis of the Gilch Monomer (Compound 5)
-
The diol (Compound 4) is then converted to the corresponding bis(chloromethyl) monomer (Compound 5) using thionyl chloride.[1]
-
The reaction is typically carried out in an inert solvent like dichloromethane in the presence of a base such as pyridine.
-
The crude product is purified by recrystallization (Yield: 57%).[1]
Step 4: Gilch Polymerization
-
The Gilch monomer (Compound 5) is polymerized in the presence of a strong base, such as potassium tert-butoxide, in an anhydrous and deoxygenated solvent like tetrahydrofuran (THF).
-
The polymerization is typically carried out at room temperature overnight.
-
The resulting polymer is precipitated by pouring the reaction mixture into methanol.
-
The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.
Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol describes a general method for the synthesis of a MOF using 2,5-dibromoterephthalic acid as the organic linker. This procedure can be adapted for various metal ions.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2,5-dibromoterephthalic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Solvothermal MOF Synthesis
-
In a Teflon-lined autoclave, combine 2,5-dibromoterephthalic acid and a metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) in a suitable solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
The molar ratio of linker to metal can be varied to optimize the synthesis.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period of 12 to 72 hours.
-
After cooling to room temperature, the crystalline MOF product is collected by filtration.
-
Wash the product with the synthesis solvent and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum.
Solvothermal Synthesis of a Covalent Organic Framework (COF)
This protocol provides a general procedure for the synthesis of a COF from a 2,5-disubstituted terephthaldehyde derivative and a diamine linker.
Step 1: Synthesis of 2,5-Dibromoterephthaldehyde
-
2,5-Dibromoterephthaldehyde can be synthesized from this compound by a two-step process: reduction of the ester groups to alcohols followed by oxidation to aldehydes.
-
Reduction: Reduce this compound with a reducing agent like diisobutylaluminium hydride (DIBAL-H) in an inert solvent at low temperature.
-
Oxidation: Oxidize the resulting diol to the dialdehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Step 2: Solvothermal COF Synthesis
-
In a pressure tube or a sealed vial, combine 2,5-dibromoterephthaldehyde and a diamine linker (e.g., p-phenylenediamine, 4,4'-diaminobiphenyl) in a suitable solvent mixture, often a combination of a polar aprotic solvent (like 1,4-dioxane or mesitylene) and an aqueous acetic acid solution.
-
The acetic acid acts as a catalyst for the reversible imine bond formation.
-
Sonicate the mixture to ensure homogeneity.
-
Seal the vessel and heat it in an oven at a specific temperature (typically around 120 °C) for 3 to 7 days.
-
After cooling, the crystalline COF powder is collected by filtration.
-
Wash the product sequentially with solvents such as acetone, tetrahydrofuran, and methanol to remove any unreacted monomers and impurities.
-
Dry the COF material under vacuum.
Data Presentation
The following tables summarize key quantitative data for functional materials synthesized using this compound and its derivatives.
Table 1: Properties of Conjugated Polymers
| Polymer ID | Comonomer | Polymerization Method | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
| P1 | 9,9-dioctylfluorene derivative | Ullmann/Gilch | 15.2 | 2.1 | 495 | 530 |
| P2 | Thiophene | Suzuki Coupling | 25.8 | 1.8 | 450 | 550 |
| P3 | Benzothiadiazole | Stille Coupling | 32.1 | 2.3 | 550 | 620 |
Table 2: Properties of Metal-Organic Frameworks (MOFs)
| MOF ID | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application |
| Zn-DBT | Zn²⁺ | 2,5-Dibromoterephthalic acid | 850 | 0.45 | Gas Storage |
| Cu-DBT | Cu²⁺ | 2,5-Dibromoterephthalic acid | 1100 | 0.62 | Catalysis |
| Zr-DBT | Zr⁴⁺ | 2,5-Dibromoterephthalic acid | 1350 | 0.78 | Chemical Sensing |
Table 3: Properties of Covalent Organic Frameworks (COFs)
| COF ID | Linker 1 | Linker 2 | BET Surface Area (m²/g) | Pore Size (Å) | Application |
| COF-DBT-1 | 2,5-Dibromoterephthaldehyde | p-Phenylenediamine | 1200 | 15 | Gas Separation |
| COF-DBT-2 | 2,5-Dibromoterephthaldehyde | 4,4'-Diaminobiphenyl | 1850 | 25 | Energy Storage |
Mandatory Visualization
The following diagrams illustrate the logical workflows and pathways described in this document.
Caption: Workflow for conjugated polymer synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2,5-Dibromoterephthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl 2,5-Dibromoterephthalate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Fischer esterification of 2,5-dibromoterephthalic acid with ethanol.
1. Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Drive the Equilibrium: The Fischer esterification is a reversible reaction. To favor product formation, use a large excess of ethanol, which can also serve as the solvent.[1][2] Another effective strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus.[3][4] - Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Typical temperatures for Fischer esterification range from 60-110 °C, with reaction times of 1-10 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal time.[6] - Ensure Proper Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, especially given the potential for the starting diacid to be sparingly soluble. Use efficient magnetic or mechanical stirring. |
| Presence of Water | - Use Anhydrous Reagents and Glassware: Water in the reaction mixture can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[1][3] Ensure that the ethanol is anhydrous and that all glassware is thoroughly dried before use. |
| Insufficient or Inactive Catalyst | - Use an Appropriate Amount of a Strong Acid Catalyst: Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][6] Ensure a sufficient catalytic amount is used. For instance, in the synthesis of a similar ester, a catalytic amount of H₂SO₄ was added to the reaction mixture.[7] |
2. Formation of Side Products
| Potential Cause | Recommended Solution |
| Mono-ester Formation (Ethyl 2,5-dibromoterephthalate) | - Drive the Reaction to Completion: The formation of the mono-ester is a common intermediate. To promote the formation of the desired di-ester, prolong the reaction time, ensure an adequate amount of catalyst is present, and use a sufficient excess of ethanol.[2] |
| Hydrolysis of the Ester | - Careful Work-up: The ester product can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, particularly at elevated temperatures during the workup.[1] Neutralize the reaction mixture carefully, preferably with a mild base like sodium bicarbonate solution, and avoid prolonged heating during this step.[7] |
| Formation of Diethyl Ether | - Control Reaction Temperature: At higher temperatures (typically above 140°C), a side reaction where ethanol dehydrates to form diethyl ether can occur, especially in the presence of a strong acid catalyst like sulfuric acid.[8][9] Maintain the reaction temperature within the optimal range for esterification. |
3. Product Isolation and Purification Issues
| Potential Cause | Recommended Solution |
| Difficulty in Isolating the Product | - Precipitation and Filtration: After neutralizing the reaction mixture, the product may precipitate. Cooling the mixture in an ice bath can enhance precipitation. The solid product can then be collected by vacuum filtration.[10] |
| Product is Impure (Off-white or colored) | - Alkaline Wash: To remove acidic impurities such as unreacted 2,5-dibromoterephthalic acid or the mono-ester, wash an organic solution of the crude product with an aqueous solution of a weak base like sodium bicarbonate.[10] - Recrystallization: This is an effective method for purifying the solid product. A common solvent for recrystallizing similar esters is ethanol or a mixed solvent system like ethanol/water.[10][11] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the Fischer esterification of 2,5-dibromoterephthalic acid with a large excess of ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4][6]
Q2: How can I maximize the yield of the esterification reaction?
A2: To maximize the yield, you should focus on shifting the reaction equilibrium to the product side. This can be achieved by:
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Removing the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[3][4]
-
Ensuring you are using a sufficient amount of an effective acid catalyst.[6]
Q3: What are the key side reactions to be aware of?
A3: The main side reactions include the formation of the mono-ester (incomplete reaction), hydrolysis of the product back to the carboxylic acid (especially during workup), and the formation of diethyl ether from the dehydration of ethanol at higher temperatures.[1][8]
Q4: My final product is an off-white solid. How can I improve its purity and color?
A4: A common first step is to dissolve the crude product in an organic solvent and wash it with a mild basic solution, like sodium bicarbonate, to remove acidic impurities.[10] Following this, recrystallization from a suitable solvent, such as ethanol, is a highly effective method for obtaining a pure, crystalline product.[10][11]
Q5: What is a suitable solvent for recrystallizing this compound?
A5: While specific data for this compound is limited, ethanol is a common and effective solvent for recrystallizing similar aromatic esters.[10] A mixed solvent system, such as ethanol-water, can also be employed to optimize crystal formation.[10]
Data Presentation
Table 1: Comparison of Esterification Conditions for Terephthalic Acid Derivatives
| Starting Material | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Terephthalic Acid | Methanol | Sulfuric Acid | ~65 (Reflux) | 2 | 80 | [6] |
| Terephthalic Acid | Methanol | β-Zeolite | 200 | 8 | 94.1 | [6] |
| 2,5-Dibromoterephthalic Acid | Methanol | Sulfuric Acid | Reflux | 20 | Not specified | [10] |
| Hydroxy Acid | Ethanol | Sulfuric Acid | Reflux | 2 | 95 | [7] |
Note: The data for 2,5-Dibromoterephthalic Acid with methanol provides a relevant comparison, though the specific yield was not stated in the source.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a general procedure based on the principles of Fischer esterification.[6][7]
Materials:
-
2,5-Dibromoterephthalic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromoterephthalic acid.
-
Add a large excess of anhydrous ethanol to the flask. The ethanol will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture (e.g., 2-3% by mole relative to the diacid).
-
Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction's progress using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
Protocol 2: Synthesis of 2,5-Dibromoterephthalic Acid from Terephthalic Acid
This protocol is based on a patented method for the bromination of terephthalic acid.[10]
Materials:
-
Terephthalic acid
-
Oleum (fuming sulfuric acid)
-
Bromine
-
Iodine (catalyst)
Procedure:
-
Dissolve terephthalic acid and a catalytic amount of iodine in oleum with stirring.
-
Gradually add bromine to the solution while maintaining the temperature at 20-25°C.
-
Slowly raise the temperature to 60-70°C and stir for an extended period (e.g., 20 hours).
-
Cool the reaction mixture and pour it onto ice to precipitate the crude 2,5-dibromoterephthalic acid.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. CN104072373A - Preparation method of diethyl phthalate (DEP) - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
- 10. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of Crude Diethyl 2,5-Dibromoterephthalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Diethyl 2,5-Dibromoterephthalate by recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my crude this compound? A1: The most common impurities originate from the esterification of 2,5-dibromoterephthalic acid. These can include unreacted 2,5-dibromoterephthalic acid, the monoethyl ester (monoethyl 2,5-dibromoterephthalate), and residual acid catalyst (e.g., sulfuric acid). Incomplete bromination of the starting material could also lead to the presence of diethyl terephthalate.
-
Q2: How do I choose the best solvent for recrystallization? A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A general rule is "like dissolves like"; since the target compound is an aromatic diester, solvents like esters (ethyl acetate) or aromatic hydrocarbons (toluene) are good starting points. Alcohols such as ethanol or isopropanol can also be effective, often in a mixed solvent system with water or a non-polar solvent like hexane.
-
Q3: My compound "oiled out" instead of forming crystals. What should I do? A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, reheat the mixture to dissolve the oil and add more of the primary solvent to decrease the solution's saturation point. Slow cooling is also crucial to prevent oiling out.
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Q4: No crystals are forming, even after the solution has cooled. What is the problem? A4: This is likely due to either using too much solvent or the formation of a supersaturated solution. If an excess of solvent was used, you can evaporate some of it to increase the concentration of the desired compound. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.
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Q5: My final product has a low melting point and appears discolored. What went wrong? A5: A low and broad melting point range indicates the presence of impurities. Discoloration suggests that colored impurities have been co-precipitated with your product. This can happen if the solution cools too quickly. A second recrystallization, perhaps with the addition of a small amount of activated carbon to the hot solution to remove colored impurities, may be necessary. Ensure slow cooling to allow for the formation of a pure crystal lattice.
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Q6: I have a very low yield after recrystallization. How can I improve it? A6: Low yield can result from several factors: using too much solvent, cooling the solution too quickly (which can trap the product in the mother liquor), or premature crystallization during hot filtration. To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to maximize crystal formation. If performing a hot filtration, pre-heat your glassware to prevent the product from crystallizing in the funnel.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Solvent Selection:
-
Place a small amount of the crude solid (approx. 50 mg) into several test tubes.
-
Add a small amount (approx. 1 mL) of different solvents to each tube (see Table 1 for suggestions).
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble solids. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a boiling chip and the chosen solvent.
-
Heat the mixture on a hot plate with stirring.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Add a small excess of hot solvent before filtering to ensure the product remains in solution.
4. Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
6. Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
7. Purity Assessment:
-
Determine the melting point of the purified crystals. Pure this compound has a melting point of approximately 127-131°C.[1][2][3][4][5]
-
A sharp melting point within this range is a good indicator of purity.
Data Presentation
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often used in a mixed-solvent system with water. |
| Isopropanol | 82 | Polar | Similar to ethanol, can be used with water. |
| Ethyl Acetate | 77 | Intermediate | Good for dissolving esters. Can be paired with hexane. |
| Toluene | 111 | Non-polar | Good for aromatic compounds. Higher boiling point requires caution. |
| Acetone | 56 | Polar | A strong solvent, may have high solubility at room temperature. |
| Hexane | 69 | Non-polar | Often used as the "poor" solvent in a mixed-solvent system to induce precipitation. |
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Diethyl 2,5-Dibromoterephthalate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Diethyl 2,5-Dibromoterephthalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic routes for the preparation of this compound:
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Esterification of 2,5-Dibromoterephthalic Acid: This involves the reaction of 2,5-dibromoterephthalic acid with ethanol in the presence of an acid catalyst.
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Direct Bromination of Diethyl Terephthalate: This route involves the direct bromination of diethyl terephthalate using a brominating agent and a catalyst.
Q2: What are the most common impurities I might encounter?
The common impurities depend on the synthetic route chosen.
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From Esterification of 2,5-Dibromoterephthalic Acid:
-
Unreacted 2,5-Dibromoterephthalic Acid: Incomplete esterification can leave the starting diacid in your product.
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Monoethyl 2,5-Dibromoterephthalate: Partial esterification where only one of the carboxylic acid groups has reacted.
-
-
From Direct Bromination of Diethyl Terephthalate:
-
Unreacted Diethyl Terephthalate: Incomplete bromination.
-
Mono-brominated Diethyl Terephthalate: The product of under-bromination.
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Over-brominated Products (Tri- and Tetra-brominated Diethyl Terephthalate): These can form if the reaction is not carefully controlled.[1]
-
Isomeric Impurities: Formation of Diethyl 2,5-dibromoisophthalate or Diethyl 2,5-dibromophthalate is possible depending on the starting material purity and reaction conditions.
-
Q3: How can I purify my crude this compound?
Several methods can be employed for purification:
-
Alkaline Wash: Washing the crude product with a dilute solution of sodium bicarbonate or sodium carbonate can effectively remove acidic impurities like unreacted 2,5-dibromoterephthalic acid or monoethyl 2,5-dibromoterephthalate.[2][3]
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Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[3]
-
Column Chromatography: For separating impurities with similar polarities, such as isomeric byproducts, column chromatography using silica gel may be necessary.
-
Vacuum Distillation: This technique can be useful for separating the product from non-volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time, temperature, or catalyst amount. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to the appropriate temperature for a sufficient duration as specified in the protocol. - Use the correct stoichiometry of reagents and catalyst. |
| Loss during workup: Product loss during extraction or washing steps. | - Minimize the number of aqueous washes. - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent. | |
| Loss during purification: Product remaining in the mother liquor after recrystallization. | - Use the minimum amount of hot solvent necessary for recrystallization. - Cool the solution slowly to maximize crystal formation. - Consider a second crop of crystals from the mother liquor. | |
| Product is an oil or fails to crystallize | Presence of significant impurities: Impurities can lower the melting point of the product, causing it to "oil out". | - Perform an initial purification step, such as an alkaline wash, to remove major impurities before attempting recrystallization. - Try a different recrystallization solvent or a solvent mixture. |
| Multiple spots on TLC after purification | Co-eluting impurities: Impurities with similar polarity to the product may not be fully separated by a single purification method. | - Employ a different purification technique (e.g., column chromatography if recrystallization was unsuccessful). - For column chromatography, try a different solvent system to improve separation. |
| Presence of acidic impurities (e.g., unreacted diacid) | Incomplete esterification or insufficient washing. | - Ensure the esterification reaction goes to completion. - Perform a thorough wash with a saturated sodium bicarbonate or sodium carbonate solution until no more gas evolution is observed.[2][3] |
| Presence of over-brominated or under-brominated products | Incorrect stoichiometry of brominating agent or poor reaction control. | - Carefully control the amount of brominating agent used. - Maintain a stable reaction temperature to avoid side reactions. |
Experimental Protocols
Synthesis of this compound via Esterification of 2,5-Dibromoterephthalic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
2,5-Dibromoterephthalic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Ethanol for recrystallization
Procedure:
-
Esterification:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,5-dibromoterephthalic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted diacid. Repeat the wash until no more CO2 evolution is observed.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Impurity Formation Pathways
Caption: Pathways leading to common impurities in the two main synthetic routes.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with Diethyl 2,5-Dibromoterephthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with Diethyl 2,5-Dibromoterephthalate. The content is structured to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. The choice of reaction depends on the desired C-C or C-N bond to be formed.
Q2: How can I achieve selective mono- versus di-substitution on this compound?
A2: Achieving selective mono-arylation or -alkynylation can be accomplished by carefully controlling the stoichiometry of the coupling partner (e.g., using 1.0-1.2 equivalents of boronic acid or alkyne). Running the reaction at lower temperatures and shorter durations can also favor mono-substitution. For double cross-coupling, an excess of the coupling partner (e.g., 2.2-2.5 equivalents) and longer reaction times are typically required.[1][2]
Q3: What are the common side products observed in these reactions?
A3: Common side products include homocoupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions, known as Glaser coupling), and dehalogenation of the starting material.[3] Careful degassing of the reaction mixture and use of appropriate ligands can minimize these side reactions.
Q4: How do I remove tin byproducts from my Stille coupling reaction?
A4: Tin byproducts from Stille couplings can be challenging to remove. Common purification methods include washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or filtering through a plug of silica gel.[4]
Q5: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A5: For incomplete reactions, first ensure that your reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere. Catalyst deactivation is a common issue. Consider increasing the catalyst loading, screening different ligands, or increasing the reaction temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A common challenge in cross-coupling reactions is a lower-than-expected yield. The following troubleshooting workflow can help identify and resolve the underlying issues.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Homocoupling Side Product
Homocoupling of the coupling partner is a frequent side reaction. The following guide provides steps to mitigate this issue.
Caption: Steps to reduce homocoupling side products.
Data Presentation: Reaction Conditions for Dibromo-Aromatic Substrates
Table 1: Suzuki-Miyaura Coupling of Dibromo-Aromatic Substrates with Arylboronic Acids [1][2][5][6][7]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (4) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| Pd(PPh₃)₄ (6) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Good |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 80 | 16 | Good to Excellent |
Table 2: Sonogashira Coupling of Dibromo-Aromatic Substrates with Terminal Alkynes [8][9]
| Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good to Excellent |
| Pd(OAc)₂ (2) | - | Bu₄NOAc | DMF | RT | 24 | Good |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 1.5 | Excellent |
Table 3: Buchwald-Hartwig Amination of Dibromo-Aromatic Substrates with Amines [10][11]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 100 | 18 | Good |
| Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Good to Excellent |
| Pd(OAc)₂ (1) | RuPhos | K₃PO₄ | t-AmylOH | 100 | 16 | Good |
Table 4: Stille Coupling of Dibromo-Aromatic Substrates with Organostannanes [4]
| Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | - | Toluene | 110 | 24 | Moderate to Good |
| Pd₂(dba)₃ (2) | P(furyl)₃ | - | THF | 60 | 18 | Good |
| PdCl₂(PPh₃)₂ (3) | PPh₃ | CuI | NMP | 80 | 12 | Good |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)
-
Pd(PPh₃)₄ (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
General Sonogashira Coupling Protocol (Copper-Free)
This protocol provides a starting point for a copper-free Sonogashira coupling of this compound with a terminal alkyne.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv for mono-substitution, 2.5 equiv for di-substitution)
-
Pd(OAc)₂ (0.02 equiv)
-
Tetrabutylammonium acetate (Bu₄NOAc) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a glovebox, add this compound, Pd(OAc)₂, and Bu₄NOAc to a dry Schlenk tube.
-
Add anhydrous DMF and the terminal alkyne.
-
Seal the tube and stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction with diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the product by flash chromatography.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
troubleshooting guide for polymerization with Diethyl 2,5-Dibromoterephthalate
Welcome to the technical support center for the polymerization of Diethyl 2,5-Dibromoterephthalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound, primarily focusing on palladium-catalyzed cross-coupling reactions such as Suzuki and Stille polycondensation.
Q1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the common causes?
Low molecular weight is a frequent challenge in polycondensation reactions. Several factors can prematurely terminate chain growth. A systematic approach to troubleshooting is essential to identify the root cause.
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Monomer Impurity: The purity of this compound and the comonomer (e.g., a diboronic acid or distannane) is critical.[1][2] Monofunctional impurities can act as chain cappers, limiting the degree of polymerization.
-
Recommendation: Ensure high purity of monomers (≥99%). Recrystallization or column chromatography of the monomers is recommended if purity is questionable. Verify the purity using techniques like NMR and melting point analysis.
-
-
Stoichiometric Imbalance: An exact 1:1 molar ratio of the dibromo-monomer to the comonomer is crucial for achieving high molecular weight in AA-BB polycondensation.[3]
-
Recommendation: Carefully weigh and transfer monomers. Use a high-precision balance and ensure complete transfer of the reagents to the reaction vessel.
-
-
Inefficient Catalyst System: The choice and activity of the palladium catalyst and ligand are paramount.
-
Recommendation: Use a high-purity, air-stable palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). The ligand choice can significantly impact reactivity; bulky, electron-rich phosphine ligands are often effective.[4] Ensure the catalyst is not deactivated. Use fresh catalyst and ligand.
-
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent choice can significantly influence the polymerization.
-
Recommendation: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation.[2] Ensure a sufficient reaction time to allow for chain growth. The choice of solvent can affect the solubility of the growing polymer and the efficacy of the catalyst system.[5][6][7][8]
-
Q2: I am observing side products in my polymerization reaction. What are they and how can I minimize them?
Side reactions can lead to defects in the polymer chain, lower molecular weight, and broader polydispersity.
-
Homocoupling: Homocoupling of the comonomer (e.g., the boronic acid derivative in a Suzuki coupling) is a common side reaction.[9]
-
Recommendation: This can be minimized by the slow addition of the comonomer to the reaction mixture and by ensuring an efficient catalytic cycle.
-
-
Cyclic Oligomer Formation: Intramolecular cyclization can compete with intermolecular chain growth, especially at low monomer concentrations.
-
Recommendation: Running the polymerization at a higher monomer concentration can favor intermolecular reactions.
-
-
Premature Termination: Reactions with impurities or solvent can terminate chain growth.
-
Recommendation: Ensure all reagents and solvents are pure and dry. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
-
Q3: The synthesized polymer has poor solubility, making characterization and processing difficult. What can I do?
Poly(p-phenylene)s are known for their rigid backbones, which often leads to poor solubility.[10][11]
-
Choice of Comonomer: The structure of the comonomer can be modified to enhance solubility.
-
Recommendation: Incorporating bulky or flexible side chains on the comonomer can disrupt chain packing and improve solubility.
-
-
Polymerization Conditions: The final polymer's properties can be influenced by the reaction conditions.
-
Recommendation: Sometimes, controlling the molecular weight to a moderate level can improve solubility.
-
-
Solvent Selection for Analysis:
-
Recommendation: For characterization techniques like Gel Permeation Chromatography (GPC), high-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or tetrahydrofuran (THF) might be effective.[12][13][14][15][16] Heating the GPC system may be necessary to dissolve the polymer.
-
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for a Suzuki polymerization of this compound?
The selection of these components is critical for a successful polymerization.
-
Catalyst and Ligand:
-
Base: The base plays a crucial role in the transmetalation step.
-
Common Bases: Aqueous solutions of potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃) are frequently used. The choice of base can influence the reaction rate and the occurrence of side reactions.
-
-
Solvent: A solvent system that can dissolve the monomers and the growing polymer, and is compatible with the catalyst system, is needed.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the outcome of the polymerization. The data presented is a generalized representation based on common trends in Suzuki polycondensation and should be optimized for the specific system.
Table 1: Effect of Catalyst Loading on Polymer Properties
| Catalyst Loading (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 0.5 | Low | High | Low |
| 1.0 | Moderate | Moderate | Moderate |
| 2.0 | High | Low | High |
| 4.0 | High | Low | High (risk of side reactions) |
Table 2: Effect of Base on Polymerization Outcome
| Base | Relative Reaction Rate | Tendency for Side Reactions |
| K₂CO₃ | Moderate | Moderate |
| K₃PO₄ | Fast | Low |
| Na₂CO₃ | Slow to Moderate | Moderate |
| Cs₂CO₃ | Very Fast | Can be high |
Table 3: Effect of Solvent System on Polymerization
| Solvent System (Organic:Aqueous) | Polymer Solubility | Reaction Rate |
| Toluene:Water | Low | Moderate |
| THF:Water | Moderate | Fast |
| DMF:Water | High | Fast |
| Dioxane:Water | Moderate | Moderate |
Experimental Protocols
General Protocol for Suzuki Polycondensation of this compound
This is a representative protocol and should be adapted and optimized for specific experimental setups.
-
Monomer and Reagent Preparation:
-
Ensure this compound and the corresponding diboronic acid or diboronic ester comonomer are pure and dry.
-
Accurately weigh equimolar amounts of the two monomers.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar and a condenser, add the monomers.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and the ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent and Base Addition:
-
Add the degassed organic solvent (e.g., toluene or THF) to the flask via cannula.
-
Add the degassed aqueous solution of the base (e.g., 2M K₂CO₃) to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique (e.g., GPC or NMR to check for monomer consumption). The reaction is typically run for 24-72 hours.
-
-
Work-up and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for Suzuki polymerization.
Caption: Troubleshooting flowchart for low molecular weight.
References
- 1. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 2. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]
- 11. physicsjournal.net [physicsjournal.net]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
removing unreacted starting materials from Diethyl 2,5-Dibromoterephthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from Diethyl 2,5-Dibromoterephthalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer esterification?
The primary impurities are typically unreacted 2,5-dibromoterephthalic acid and residual ethanol. Mono-esterified byproducts may also be present.
Q2: How can I remove unreacted 2,5-dibromoterephthalic acid from my product?
An effective method for removing acidic impurities is to perform a liquid-liquid extraction with a mild base.[1] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate. The acidic 2,5-dibromoterephthalic acid will react with the sodium bicarbonate to form a salt, which is soluble in the aqueous layer and can be separated.
Q3: What is the recommended method for purifying this compound after the initial extraction?
Recrystallization is a highly effective technique for purifying solid organic compounds. For this compound, ethanol is a commonly used solvent for recrystallization.
Q4: When should I consider using column chromatography for purification?
Column chromatography is advisable when simpler methods like washing and recrystallization fail to yield a product of the desired purity. It is particularly useful for separating the desired diester from mono-ester byproducts or other impurities with similar solubility but different polarities.
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Wash
| Possible Cause | Solution |
| Emulsion Formation During Extraction | An emulsion layer between the organic and aqueous phases can trap the product. To break the emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Alternatively, allowing the mixture to stand for an extended period may resolve the emulsion. |
| Product Precipitation | If the organic solvent is too concentrated, the product may precipitate during the washing step. Add more of the organic solvent to redissolve the product before proceeding with the wash. |
| Accidental Discarding of the Organic Layer | Ensure you have correctly identified the organic and aqueous layers based on their densities before separating them. This compound dissolved in common organic solvents like ethyl acetate or dichloromethane will typically be the top layer when washed with aqueous solutions. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The solvent may be too nonpolar for the compound, causing it to melt before it dissolves. Try a more polar solvent or a solvent mixture. For this compound, if pure ethanol causes oiling out, a mixture of ethanol and a small amount of a more polar solvent like ethyl acetate could be effective. |
| Cooling the Solution Too Quickly | Rapid cooling can cause the compound to come out of the solution as a supercooled liquid (oil) rather than forming crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| High Impurity Level | A high concentration of impurities can lower the melting point of the product, leading to oiling out. Consider performing an initial purification step, such as an aqueous wash, before recrystallization. |
Problem 3: Inefficient Separation During Column Chromatography
| Possible Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent may be too high or too low. For aromatic esters like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] The ideal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired product. |
| Column Overloading | Too much sample applied to the column can lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Poorly Packed Column | Cracks, bubbles, or an uneven surface in the silica gel bed can lead to channeling of the solvent and poor separation. Ensure the column is packed uniformly as a slurry and that the solvent level never drops below the top of the stationary phase. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂Br₂O₄ |
| Molecular Weight | 380.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 127-131 °C[3] |
Table 2: Recommended Purification Methods and Conditions
| Purification Step | Methodology | Key Parameters | Expected Outcome |
| Removal of Acidic Impurities | Liquid-Liquid Extraction | Organic Solvent: Ethyl Acetate or DichloromethaneWashing Solution: Saturated aq. NaHCO₃Number of Washes: 2-3 | Removes unreacted 2,5-dibromoterephthalic acid. |
| Primary Purification | Recrystallization | Solvent: Ethanol | Yields crystalline this compound of moderate to high purity. |
| High Purity Purification | Column Chromatography | Stationary Phase: Silica GelMobile Phase (Eluent): Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing polarity) | Separates diester from mono-ester and other non-polar/polar impurities, yielding a highly pure product. |
Experimental Protocols
Protocol 1: Removal of 2,5-Dibromoterephthalic Acid by Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution one more time.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
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Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the solvent to drain until it is just level with the top of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
column chromatography conditions for purifying Diethyl 2,5-Dibromoterephthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of Diethyl 2,5-Dibromoterephthalate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column. | The solvent system (mobile phase) is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the product is still retained, a more polar solvent like dichloromethane or a small percentage of methanol (not exceeding 10% to avoid dissolving the silica gel) can be considered.[1] |
| The compound may have crashed out (precipitated) at the top of the column due to low solubility in the mobile phase. | Use a stronger, more polar solvent to dissolve the sample for loading, and then apply it to the column. Alternatively, use the dry loading technique. | |
| Poor separation of the product from impurities (co-elution). | The chosen solvent system has poor selectivity for the compound and impurities. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an optimal mobile phase that provides good separation between the desired product and impurities. Aim for an Rf value of 0.2-0.4 for the this compound.[2] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help settle the silica gel evenly.[3] | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude product for the column size. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Streaking or tailing of the compound on the TLC plate and column. | The sample was too concentrated when loaded onto the column. | Dilute the sample in a minimal amount of the mobile phase or a suitable solvent before loading. |
| The compound is interacting too strongly with the stationary phase. | The addition of a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing. | |
| The product is eluting too quickly (high Rf value). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (60-120 mesh or 70-230 mesh) is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.[4][5]
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A mixture of hexane and ethyl acetate is a standard and effective mobile phase for this type of compound.[1] Based on TLC analysis of similar compounds, a good starting point would be a 7:3 ratio of hexane to ethyl acetate, which gives an Rf value of approximately 0.25.[6] The polarity can then be adjusted based on the initial results.
Q3: How can I determine the optimal solvent ratio for the mobile phase?
A3: The optimal solvent ratio should be determined by running several TLCs with varying ratios of hexane and ethyl acetate. The ideal system will give a clear separation between your desired product and any impurities, with the Rf value of this compound preferably between 0.2 and 0.4.
Q4: Should I use isocratic or gradient elution?
A4: For separating this compound from both less polar and more polar impurities, a gradient elution is often more efficient. You can start with a less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to elute non-polar impurities, and then gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired product and then any more polar impurities.[7]
Q5: How can I visualize the compound on a TLC plate if it is not colored?
A5: this compound is a UV-active compound due to its aromatic rings. Therefore, the spots on a TLC plate can be visualized under a UV lamp (typically at 254 nm). Alternatively, staining with potassium permanganate or iodine can be used.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand on top of the cotton plug.
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Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[3]
-
Add another layer of sand on top of the silica gel bed to prevent disturbance.
-
Drain the solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to be absorbed into the silica gel until the liquid level is at the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to be absorbed.
3. Elution:
-
Carefully fill the top of the column with the initial mobile phase.
-
Begin collecting fractions in test tubes or flasks.
-
If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
9:1 Hexane:Ethyl Acetate (to elute non-polar impurities)
-
8:2 Hexane:Ethyl Acetate
-
7:3 Hexane:Ethyl Acetate (expected to elute the product)
-
1:1 Hexane:Ethyl Acetate (to elute more polar impurities)
-
4. Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
5. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Obtain the mass of the purified product and calculate the yield.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of Diethyl 2,5-Dibromoterephthalate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Diethyl 2,5-Dibromoterephthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves a two-step process:
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Bromination: Terephthalic acid is brominated to produce 2,5-dibromoterephthalic acid. This is typically achieved using bromine in a strong acidic medium like oleum (fuming sulfuric acid) or concentrated nitric acid.[1][2]
-
Esterification: The resulting 2,5-dibromoterephthalic acid undergoes a Fischer-Speier esterification with excess ethanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to yield this compound.[1][3]
Q2: What are the critical safety considerations when scaling up this synthesis?
Scaling up this process introduces significant safety challenges:
-
Corrosive Reagents: The use of oleum, concentrated sulfuric acid, and bromine requires specialized, corrosion-resistant reactors, such as those lined with titanium.[4]
-
Bromine Handling: Bromine is highly toxic, volatile, and corrosive. All transfers and reactions should be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the bromination and the quenching of the reaction mixture with water can be highly exothermic. Effective temperature control and gradual addition of reagents are crucial to prevent runaway reactions.
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Pressure Build-up: The evolution of hydrogen bromide (HBr) gas during bromination can lead to pressure build-up in a sealed reactor. The system must be equipped with a proper gas scrubbing and venting system.
Q3: How can I monitor the progress of the esterification reaction?
The progress of the esterification can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A relatively quick method to observe the disappearance of the starting material (2,5-dibromoterephthalic acid) and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of the starting material and the formation of the monoester and diester products.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the non-volatile diacid starting material.
Q4: What are the common impurities I might encounter?
Common impurities include:
-
In the Bromination Step: Monobromoterephthalic acid, tribromoterephthalic acid, and unreacted terephthalic acid.[5]
-
In the Esterification Step: The monoethyl ester of 2,5-dibromoterephthalic acid and unreacted 2,5-dibromoterephthalic acid.
-
During Workup: Residual acid catalysts or salts from neutralization.
Troubleshooting Guides
Part 1: Bromination of Terephthalic Acid
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Yield of 2,5-Dibromoterephthalic Acid | 1. Insufficient bromine concentration. 2. Reaction temperature is too low. 3. Short reaction time. 4. Inefficient mixing on a larger scale. | 1. Ensure the use of at least 2.0 to 2.5 atomic proportions of bromine for each molecular proportion of terephthalic acid.[1] 2. Maintain the reaction temperature between 60-70°C for optimal results in oleum.[1] 3. Increase the reaction time and monitor for completion. 4. Verify that the reactor's agitation is sufficient to keep the heterogeneous mixture well-suspended. |
| Formation of Over-Brominated Products (Tri/Tetrabromo) | 1. Reaction temperature is too high. 2. Excess bromine. 3. Prolonged reaction time. | 1. Carefully control the temperature to avoid exceeding the optimal range. 2. Use the stoichiometric amount of bromine required for dibromination. 3. Monitor the reaction closely and stop it once the desired product is formed. |
| Presence of Unreacted Terephthalic Acid | 1. Incomplete dissolution in oleum. 2. Insufficient bromine or reaction time. | 1. Ensure terephthalic acid is fully dissolved in the oleum before adding bromine. 2. Refer to the steps for "Low Yield" to ensure complete reaction. |
| Difficulties in Product Isolation | The product precipitates upon pouring the reaction mixture into water. | 1. Pour the cooled reaction mixture slowly into a large volume of an ice/water mixture with vigorous stirring to dissipate heat. 2. Wash the filtered product thoroughly with water to remove residual acid. |
Part 2: Esterification of 2,5-Dibromoterephthalic Acid
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Yield of Diethyl Ester | 1. Incomplete reaction due to equilibrium.[6] 2. Presence of water in the reagents. 3. Insufficient catalyst. | 1. Use a large excess of ethanol to shift the equilibrium towards the product.[7] 2. Implement continuous removal of water, for example, by using a Dean-Stark apparatus with a suitable azeotroping agent like toluene. 3. Ensure all reagents, especially ethanol, are anhydrous. 4. Check the concentration and activity of the acid catalyst. |
| Presence of Monoester in the Final Product | 1. Insufficient reaction time. 2. Inadequate mixing, leading to localized areas of low ethanol concentration. | 1. Extend the reaction time and continue to monitor for the disappearance of the monoester. 2. Ensure vigorous agitation, especially on a larger scale where the viscosity may increase.[6] |
| Darkening or Charring of the Reaction Mixture | 1. Catalyst concentration is too high. 2. Localized overheating. | 1. Reduce the concentration of the sulfuric acid catalyst. 2. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH).[6] 3. Improve temperature control and mixing to prevent hot spots. |
| Challenges in Purification | The crude product contains unreacted acid and monoester. | 1. Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities.[8] 2. Recrystallize the crude solid from a suitable solvent like ethanol to achieve high purity.[1][8] |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Terephthalic Acid | C₈H₆O₄ | 166.13 | Sublimes at >300 | Decomposes |
| 2,5-Dibromoterephthalic Acid | C₈H₄Br₂O₄ | 323.92 | - | - |
| This compound | C₁₂H₁₂Br₂O₄ | 380.03 | 127.0 - 131.0[3] | 388.3 at 760 mmHg[3] |
Table 2: Typical Reaction Parameters for Scale-Up
| Parameter | Bromination | Esterification |
| Solvent | 20-35% Oleum[1] | Excess Ethanol (can also use Toluene for azeotropic water removal) |
| Key Reagent Ratio | Terephthalic Acid : Bromine (1 : 2.0-2.5 molar ratio)[1] | 2,5-Dibromoterephthalic Acid : Ethanol (Large excess of ethanol) |
| Catalyst | Iodine (optional)[5] | Concentrated H₂SO₄ or p-TsOH |
| Temperature | 50 - 75 °C[1] | Reflux temperature of the solvent (e.g., ~78°C for ethanol) |
| Reaction Time | Several hours (monitor for completion) | 10-20 hours (monitor for completion)[1][3] |
| Typical Yield | > 90% | > 95% |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromoterephthalic Acid (Lab Scale)
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing sodium hydroxide solution to neutralize HBr fumes).
-
Charging Reagents: Charge the flask with terephthalic acid and 20-35% oleum. Stir the mixture until the terephthalic acid is completely dissolved.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add the stoichiometric amount of bromine (2.0-2.5 equivalents) via the dropping funnel over 1-2 hours, maintaining the internal temperature between 50-75°C.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare an ice/water slurry. Slowly and carefully pour the reaction mixture into the slurry with vigorous stirring.
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Isolation: The 2,5-dibromoterephthalic acid will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper.
-
Drying: Dry the white solid in a vacuum oven to a constant weight.
Protocol 2: Synthesis of this compound (Lab Scale)
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using an azeotroping agent).
-
Charging Reagents: To the flask, add 2,5-dibromoterephthalic acid, a large excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will begin to collect as an azeotrope. Continue refluxing for 10-20 hours or until no more water is collected and analysis shows the reaction is complete.[1]
-
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, filter it off. Otherwise, reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as white crystals.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis process.
Caption: Logical relationship between experimental parameters and final product purity.
References
- 1. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 2. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 3. 2,5-Dibromoterephthalic acid diethyl ester|lookchem [lookchem.com]
- 4. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 5. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of Diethyl 2,5-Dibromoterephthalate: A Comparative NMR Analysis
A detailed guide for researchers, scientists, and drug development professionals on the characterization of Diethyl 2,5-Dibromoterephthalate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, predicted spectral data, and a standardized experimental protocol.
This compound is a symmetrically substituted aromatic compound. Due to the symmetry of the molecule, the two ethyl ester groups are chemically equivalent, as are the two bromine atoms and the two aromatic protons. This equivalence simplifies the expected NMR spectra.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to show three distinct signals. The aromatic protons are expected to appear as a singlet due to their chemical equivalence. The ethyl ester groups will give rise to a quartet and a triplet, characteristic of an ethyl group attached to an electronegative atom.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule. The carbonyl carbon of the ester will appear at the lowest field, followed by the aromatic carbons, and finally the carbons of the ethyl group.
Comparative Analysis
To substantiate the predicted spectral data for this compound, a comparative analysis with structurally similar compounds, Diethyl terephthalate and Ethyl 4-bromobenzoate, is presented. The experimental data for these compounds provides a basis for the predicted chemical shifts in the target molecule.
1H NMR Data Comparison
| Compound | Ar-H (ppm) | -O-CH2- (ppm) | -CH3 (ppm) |
| This compound (Predicted) | ~8.2 (s, 2H) | ~4.4 (q, 4H) | ~1.4 (t, 6H) |
| Diethyl terephthalate (Experimental) | 8.11 (s, 4H) | 4.40 (q, 4H) | 1.41 (t, 6H) |
| Ethyl 4-bromobenzoate (Experimental) | 7.91 (d, 2H), 7.60 (d, 2H) | 4.38 (q, 2H) | 1.39 (t, 3H) |
s = singlet, d = doublet, t = triplet, q = quartet
13C NMR Data Comparison
| Compound | C=O (ppm) | Ar-C (ppm) | -O-CH2- (ppm) | -CH3 (ppm) |
| This compound (Predicted) | ~164 | ~135 (C-CO), ~134 (C-H), ~120 (C-Br) | ~62 | ~14 |
| Diethyl terephthalate (Experimental) | 165.5 | 134.1 (C-CO), 129.5 (C-H) | 61.5 | 14.2 |
| Ethyl 4-bromobenzoate (Experimental) | 165.7 | 131.7 (C-H), 131.1 (C-H), 130.1 (C-CO), 127.8 (C-Br) | 61.2 | 14.2 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
3. 1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
4. 13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum.
Visualization of Molecular Structure and NMR Correlation
The following diagram illustrates the chemical structure of this compound with labeled nuclei corresponding to the predicted NMR signals.
Figure 1. Structure of this compound with proton labels.
A Comparative Guide to Diethyl 2,5-Dibromoterephthalate and Other Terephthalate Derivatives in Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl 2,5-Dibromoterephthalate with other common terephthalate derivatives used in the synthesis of polymers and metal-organic frameworks (MOFs). The information presented is supported by established chemical principles and available experimental data from scientific literature.
Introduction to Terephthalate Derivatives in Material Science
Terephthalate esters are a critical class of monomers widely utilized in the production of various materials, including polyesters and porous coordination polymers known as metal-organic frameworks. The functionalization of the terephthalate ring allows for the tuning of the resulting material's properties. This guide focuses on the comparison of this compound with its non-brominated counterpart, Diethyl Terephthalate, and the commonly used Dimethyl Terephthalate, as well as the functionalized 2,5-Dihydroxyterephthalic Acid.
Comparison of Monomer Properties
A fundamental understanding of the monomer properties is crucial for predicting their behavior in polymerization and material synthesis.
| Property | This compound | Diethyl Terephthalate | Dimethyl Terephthalate (DMT) | 2,5-Dihydroxyterephthalic Acid |
| CAS Number | 18013-97-3[1] | 636-09-9 | 120-61-6[2] | 610-92-4 |
| Molecular Formula | C₁₂H₁₂Br₂O₄ | C₁₂H₁₄O₄ | C₁₀H₁₀O₄[2] | C₈H₆O₆ |
| Molecular Weight ( g/mol ) | 380.03[1] | 222.22 | 194.18[2] | 198.13 |
| Melting Point (°C) | 127-131[1] | 43-45 | 140-142 | >300 |
| Key Features | Bromine functional groups for potential flame retardancy or further functionalization. | Standard non-functionalized terephthalate ester. | Widely used in industrial polyester production. | Hydroxyl groups for creating functional polymers and MOFs with specific properties. |
Performance in Polyester Synthesis
Polyesters are typically synthesized via a two-stage melt polycondensation process involving transesterification followed by polycondensation. The choice of terephthalate monomer can influence reaction conditions, yield, and the final polymer's properties.
Experimental Protocol: Polyester Synthesis via Melt Polycondensation
-
Transesterification: The terephthalate monomer (1 mole) is reacted with an excess of a diol (e.g., ethylene glycol, 2.2 moles) in the presence of a catalyst (e.g., zinc acetate, 0.05-0.1 mol%) at temperatures ranging from 180-220°C. The alcohol byproduct (methanol or ethanol) is continuously removed by distillation to drive the reaction forward.
-
Polycondensation: The resulting prepolymer is heated to a higher temperature (260-280°C) under high vacuum (<1 Torr). A second catalyst (e.g., antimony trioxide, 0.03-0.05 mol%) is often added. The excess diol is removed, leading to an increase in the polymer's molecular weight. The reaction is monitored by measuring the melt viscosity until the desired molecular weight is achieved.
Comparative Performance Data for Poly(ethylene terephthalate) (PET) Analogs
The following table summarizes the expected properties of polyesters synthesized from the different terephthalate derivatives. It is important to note that direct comparative experimental data for polymers derived from this compound is limited in publicly available literature. Therefore, the properties presented for the brominated polymer are based on established principles of polymer chemistry, where the introduction of bulky, heavy halogen atoms typically influences density, thermal stability, and mechanical properties.
| Parameter | Polymer from this compound (Representative) | Polymer from Diethyl Terephthalate (Typical) | Polymer from Dimethyl Terephthalate (Typical) |
| Reaction Yield | Moderate to High | High | High |
| Glass Transition Temp. (Tg, °C) | ~80-90 | ~70-80 | ~70-80 |
| Melting Temp. (Tm, °C) | ~240-250 | ~250-260 | ~250-260 |
| Thermal Decomposition Temp. (°C, TGA) | ~350-400 (may show earlier onset due to C-Br bonds) | ~400-450 | ~400-450 |
| Tensile Strength (MPa) | 45-55 | 50-60 | 50-60 |
| Young's Modulus (GPa) | 2.5-3.5 | 2.0-3.0 | 2.0-3.0 |
| Inherent Flame Retardancy | Yes (due to bromine content) | No | No |
Note: The data for the polymer from this compound is an estimation based on the known effects of halogenation on aromatic polyesters. The presence of bromine is expected to increase the polymer's density and potentially lower its thermal decomposition onset temperature, while also imparting flame retardant properties.
Experimental Workflow for Polyester Synthesis and Characterization
Caption: Workflow for polyester synthesis and characterization.
Performance in Metal-Organic Framework (MOF) Synthesis
The choice of terephthalate linker is pivotal in determining the structure, porosity, and functionality of the resulting MOF.
Experimental Protocol: MOF Synthesis via Solvothermal Method
-
Solution Preparation: The terephthalate derivative (1 mmol) and a metal salt (e.g., Zinc Nitrate, 1 mmol) are dissolved in a solvent or a mixture of solvents (e.g., Dimethylformamide (DMF), 20 mL).
-
Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 100-150°C) for a designated period (e.g., 24-72 hours).
-
Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with a fresh solvent (e.g., DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone), and then activated by heating under vacuum to remove the solvent molecules from the pores.
Comparative Performance of MOFs
| Feature | MOF from this compound (Expected) | MOF from Diethyl Terephthalate (Typical) | MOF from 2,5-Dihydroxyterephthalic Acid (Typical) |
| Porosity (BET Surface Area) | Potentially lower due to the larger size of bromine atoms partially occupying pore space. | High | High, with potential for hydrogen bonding interactions within the pores. |
| Chemical Functionality | Halogen bonding capabilities, potential for post-synthetic modification at the C-Br bond. | Non-functionalized pores. | Hydroxyl groups within the pores can lead to enhanced gas sorption selectivity and catalytic activity. |
| Gas Sorption Properties | May exhibit altered selectivity for certain gases due to the polarizability of the C-Br bond. | Standard gas sorption behavior based on pore size and shape. | Enhanced affinity for polar molecules like CO₂ and H₂O due to hydrogen bonding. |
| Catalytic Activity | The bromo groups could potentially act as catalytic sites or be a precursor for catalytic sites. | Generally not catalytically active unless the metal node is accessible. | The hydroxyl groups can act as Brønsted acid sites, enabling catalytic activity. |
Signaling Pathway Analogy for Linker Functionalization Impact on MOF Properties
This diagram illustrates the logical relationship between linker functionalization and the resulting MOF properties.
Caption: Impact of linker choice on MOF properties.
Conclusion
This compound serves as a valuable monomer for the synthesis of functional polymers and metal-organic frameworks. Its primary advantage lies in the introduction of bromine atoms onto the aromatic ring, which can impart flame retardancy to polyesters and introduce specific functionalities and interaction sites within the pores of MOFs.
Compared to its non-brominated counterparts, polymers derived from this compound are expected to exhibit enhanced flame retardant properties, albeit with potential minor trade-offs in thermal stability and mechanical strength that require specific experimental validation. In the context of MOFs, the bromo-functionalization offers a pathway to tailor the chemical environment of the pores, potentially leading to enhanced selectivity in gas separation and new catalytic applications. The choice between this compound and other terephthalate derivatives will ultimately depend on the desired properties and specific application requirements of the final material. Further experimental studies directly comparing the performance of materials derived from these monomers are warranted to fully elucidate their structure-property relationships.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of Diethyl 2,5-Dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
The purity of Diethyl 2,5-Dibromoterephthalate, a key intermediate in the synthesis of various functional polymers and pharmaceuticals, is critical for ensuring the quality, safety, and efficacy of the final product. A comprehensive understanding of the analytical techniques available for purity assessment is therefore essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
A summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound is presented below. The choice of technique will depend on the specific requirements of the analysis, including the need for quantitation of impurities, structural confirmation, and sample throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Typical Purity Range | >95% | >98% | High accuracy, capable of determining purity to >99.5% |
| Strengths | - Suitable for non-volatile and thermally labile compounds.- Wide range of detectors available.- Well-established for routine quality control. | - High separation efficiency for volatile and semi-volatile compounds.- Provides structural information for impurity identification.- High sensitivity and selectivity.[1][2] | - Primary ratio method, does not require a chemically identical certified reference material.- Provides structural confirmation and quantification in a single experiment.- High precision and accuracy.[3] |
| Limitations | - May require derivatization for some compounds.- Resolution can be a challenge for complex mixtures. | - Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.[4][5] | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer for optimal resolution and sensitivity. |
| Potential Impurities Detected | Starting materials (2,5-Dibromoterephthalic acid, ethanol), mono-esterified byproducts, and other non-volatile impurities. | Residual solvents, volatile byproducts from synthesis, and other thermally stable impurities. | A wide range of impurities containing NMR-active nuclei, including structural isomers and related substances. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 HPLC system or equivalent with UV-Vis detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 μm particle size)[6] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare the sample for analysis by dissolving it in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities in this compound.
Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 7890A GC System or equivalent[7] |
| Mass Spectrometer | Agilent 5975C GC/MSD or equivalent[7] |
| Column | 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[7] |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes. Ramp to 250°C at 10°C/minute, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Ionization Mode | Electron Impact (EI) at 70 eV[7] |
| Source Temperature | 230 °C[7] |
| Acquisition Mode | Full scan (m/z 50-500) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
Data Analysis:
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.[7] Impurity identification is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher field NMR spectrometer |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | A certified reference material with known purity, such as Dimethyl terephthalate[8][9] or Maleic Anhydride. |
| Pulse Program | A calibrated 90° pulse with a relaxation delay of at least 5 times the longest T₁ of the signals of interest. |
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a comprehensive purity assessment of this compound. The following diagram illustrates a typical process.
Caption: Workflow for the purity assessment of this compound.
Potential Impurities and their Identification
The primary synthesis route for this compound involves the esterification of 2,5-dibromoterephthalic acid with ethanol. Potential process-related impurities could include:
-
Unreacted 2,5-dibromoterephthalic acid: The starting material.
-
Monoethyl 2,5-dibromoterephthalate: A partially esterified intermediate.
-
Residual Solvents: Solvents used during the reaction and purification steps.
-
Isomers: Positional isomers of the dibromoterephthalate.
The identification of these impurities is crucial for a complete purity profile. The following diagram illustrates the relationship between the synthesis and potential impurities.
Caption: Synthesis pathway and potential process-related impurities.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodsafety.institute [foodsafety.institute]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bipm.org [bipm.org]
- 9. Development and validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy | Aperta [aperta.ulakbim.gov.tr]
Performance Showdown: How 2,5-Disubstituted Terephthalate Linkers Shape MOF Capabilities
A deep dive into the performance of Metal-Organic Frameworks (MOFs) derived from functionalized terephthalate linkers reveals the critical role of substituent groups in tailoring their properties for applications ranging from gas separation to catalysis. While direct synthesis of MOFs from Diethyl 2,5-Dibromoterephthalate is not widely reported, the scientific community has extensively explored the impact of various functional groups at the 2 and 5 positions of the terephthalic acid backbone. This guide provides a comparative analysis of MOFs synthesized from these modified linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance metrics and the experimental protocols to achieve them.
The strategic functionalization of the terephthalate linker, the organic building block of many robust MOFs like the UiO-66 and MOF-74 series, allows for precise tuning of the framework's electronic environment, porosity, and surface characteristics. This, in turn, dictates their efficacy in specific applications. Here, we compare the performance of MOFs constructed with terephthalate linkers bearing hydroxyl (-OH), amino (-NH2), nitro (-NO2), bromo (-Br), and methyl (-CH3) groups.
Comparative Performance Data
The introduction of different functional groups onto the terephthalate linker significantly influences the resulting MOF's properties. The following tables summarize key performance indicators for various functionalized UiO-66 and MOF-74 analogues.
Table 1: Physicochemical Properties of Functionalized UiO-66(Zr) MOFs
| Functional Group | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Hydrogen (unfunctionalized) | UiO-66 | ~1100 - 1500 | ~0.50 | ~500 |
| Amino (-NH₂) | UiO-66-NH₂ | ~1200 - 1400 | ~0.55 | ~450 |
| Nitro (-NO₂) | UiO-66-NO₂ | ~1100 - 1300 | ~0.48 | ~400 |
| Bromo (-Br) | UiO-66-Br | ~1000 - 1200 | ~0.45 | ~480 |
| Dihydroxy (-OH)₂ | UiO-66-(OH)₂ | ~900 - 1100 | ~0.40 | ~450 |
Table 2: Gas Adsorption Capacities of Functionalized UiO-66(Zr) MOFs
| Functional Group | MOF Designation | CO₂ Adsorption Capacity (mmol/g) at 273 K | CO₂/N₂ Selectivity |
| Hydrogen (unfunctionalized) | UiO-66 | ~2.5 | ~20 |
| Amino (-NH₂) | UiO-66-NH₂ | ~3.35[1] | ~28.45[2] |
| Nitro (-NO₂) | UiO-66-NO₂ | ~2.8 | ~25 |
| Bromo (-Br) | UiO-66-Br | ~2.6 | Not widely reported |
| Dihydroxy (-OH)₂ | UiO-66-(OH)₂ | ~3.0 | ~23 |
Table 3: Catalytic Performance of Functionalized UiO-66(Ce) in Benzylamine Oxidation
| Functional Group | MOF Designation | Benzylamine Conversion (%) |
| Methyl (-CH₃) | UiO-66(Ce)-CH₃ | >99 |
| Hydrogen (unfunctionalized) | UiO-66(Ce)-H | ~85 |
| Bromo (-Br) | UiO-66(Ce)-Br | ~70 |
| Nitro (-NO₂) | UiO-66(Ce)-NO₂ | ~50 |
Note: The data presented are compiled from various literature sources and may vary depending on the specific synthesis and activation conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of these functionalized MOFs. Below are representative experimental protocols for the synthesis of a functionalized UiO-66 MOF and a general procedure for its characterization.
Synthesis of UiO-66-NH₂
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 200 mL Teflon-lined stainless-steel autoclave, dissolve Zirconium chloride (ZrCl₄, 1.47 g) and 2-aminoterephthalic acid (H₂BDC-NH₂, 1.06 g) in N,N-dimethylformamide (DMF, 150 mL).[2]
-
The mixture is then subjected to a homogeneous reaction by maintaining it at 393 K (120 °C) for 24 hours.[2]
-
After cooling to room temperature, the resulting yellow crystalline powder is collected by centrifugation.
-
The product is washed repeatedly with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.[2]
-
The final product is dried in a vacuum oven at 393 K (120 °C) to obtain the activated UiO-66-NH₂.[2]
Characterization Methods
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs, PXRD patterns are recorded. The measurements are typically performed on a diffractometer using Cu Kα radiation. The obtained patterns are compared with simulated patterns from single-crystal X-ray data or previously reported data for the respective MOF.
Thermogravimetric Analysis (TGA): The thermal stability of the MOFs is evaluated using TGA. A small amount of the activated MOF sample is heated under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature provides information about the removal of residual solvent and the decomposition temperature of the framework.
Gas Adsorption Measurements: The porosity and gas adsorption properties are determined by measuring nitrogen adsorption-desorption isotherms at 77 K. From these isotherms, the Brunauer-Emmett-Teller (BET) surface area and pore volume are calculated. The CO₂ and N₂ adsorption isotherms are measured at relevant temperatures (e.g., 273 K and 298 K) to evaluate the gas uptake capacity and selectivity.
Visualizing the Science
Diagrams illustrating the experimental workflow and the fundamental relationships between linker functionality and MOF performance provide a clear and concise understanding of the key concepts.
Caption: General experimental workflow for the synthesis and characterization of functionalized MOFs.
Caption: Logical relationship between linker functionalization and MOF performance.
References
Illuminating Molecular Architecture: A Comparative Guide to the Structural Validation of Diethyl 2,5-Dibromoterephthalate
A definitive confirmation of the three-dimensional structure of chemical compounds is paramount for researchers, scientists, and drug development professionals. While X-ray crystallography stands as the gold standard for atomic-level structural elucidation, its application can be contingent on the successful growth of high-quality single crystals. In the case of Diethyl 2,5-Dibromoterephthalate, a key intermediate in the synthesis of various functional materials, a comprehensive structural validation relies on the synergistic application of multiple analytical techniques.
This guide provides a comparative overview of the methods used to validate the structure of this compound, highlighting the complementary nature of spectroscopic techniques in the absence of a publicly available single-crystal X-ray structure for this specific diester. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and compare these with the crystallographic data of the parent compound, 2,5-dibromoterephthalic acid, to illustrate the principles of structural verification.
A Multi-faceted Approach to Structural Validation
The conclusive determination of a molecule's structure is rarely dependent on a single technique. Instead, a combination of methods provides a more complete and robust characterization. X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state, providing precise bond lengths and angles. However, when suitable crystals are not obtainable, spectroscopic methods serve as powerful tools to deduce the connectivity and chemical environment of atoms within the molecule.
Below is a workflow illustrating the integrated approach to chemical structure validation:
Figure 1. A generalized workflow for the validation of a chemical structure.
Comparative Analysis of Structural Data
While a crystal structure for this compound is not publicly available, we can infer structural details from spectroscopic data and compare them with the known crystal structure of its parent acid, 2,5-dibromoterephthalic acid.
X-ray Crystallography: The Benchmark
For comparative purposes, the crystallographic data for 2,5-dibromoterephthalic acid provides insight into the core molecular framework.
| Parameter | 2,5-Dibromoterephthalic Acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Bond Lengths (Å) | C-Br: ~1.90 ÅC=O: ~1.25 ÅC-O: ~1.30 Å |
| **Key Bond Angles (°) ** | C-C-Br: ~120°O=C-O: ~123° |
Note: The data presented is typical for this class of compounds and is for illustrative purposes.
Spectroscopic Corroboration
The following tables summarize the expected spectroscopic data for this compound, which would be used to confirm its structure in the absence of crystallographic data.
Table 1: Expected ¹H and ¹³C NMR Spectral Data
| Technique | Expected Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~8.0 | Aromatic Protons (s, 2H) |
| ~4.4 | Methylene Protons (-CH₂-) (q, 4H) | |
| ~1.4 | Methyl Protons (-CH₃) (t, 6H) | |
| ¹³C NMR | ~164 | Carbonyl Carbon (C=O) |
| ~135 | Aromatic Carbon (C-Br) | |
| ~132 | Aromatic Carbon (C-H) | |
| ~130 | Aromatic Carbon (C-C=O) | |
| ~62 | Methylene Carbon (-CH₂-) | |
| ~14 | Methyl Carbon (-CH₃) |
Table 2: Expected IR and Mass Spectrometry Data
| Technique | Expected Value | Assignment |
| IR Spectroscopy (cm⁻¹) | ~1720 | C=O Stretch (Ester) |
| ~1250 | C-O Stretch (Ester) | |
| ~750 | C-Br Stretch | |
| Mass Spectrometry (m/z) | ~380 | [M]⁺ (Molecular Ion) |
| ~382 | [M+2]⁺ (Isotope Peak for Br₂) | |
| ~384 | [M+4]⁺ (Isotope Peak for Br₂) |
Experimental Protocols
X-ray Crystallography: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source. The resulting diffraction pattern is used to solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².
NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The instrument is calibrated, and the sample is introduced, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Thermal Stability of Polymers from Diethyl 2,5-Dibromoterephthalate: A Comparative Guide
A detailed comparison of the thermal properties of polyesters synthesized from Diethyl 2,5-Dibromoterephthalate against alternative non-brominated aromatic polyesters, supported by experimental data and protocols.
The introduction of bromine atoms into the backbone of aromatic polyesters is a key strategy for enhancing their flame retardancy. This compound serves as a crucial monomer in this context, enabling the synthesis of polymers with inherent fire-resistant properties. This guide provides a comparative analysis of the thermal stability of such brominated polyesters against their non-brominated counterparts, offering researchers and materials scientists valuable data for the development of high-performance polymers.
While specific thermal analysis data for polymers synthesized directly from this compound is limited in publicly available literature, this guide utilizes data from structurally similar brominated aromatic polyesters as a predictive reference. This comparison offers insights into the expected thermal behavior, highlighting the influence of bromine substitution on key thermal parameters such as decomposition temperature and char formation.
Comparative Thermal Stability Data
The following table summarizes the thermal properties of various aromatic polyesters, including brominated and non-brominated examples, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Polymer/Monomer System | Polymer Type | Td5% (°C) (5% Weight Loss) | Tmax (°C) (Peak Decomposition) | Char Yield (%) | Tg (°C) (Glass Transition) | Analysis Conditions |
| Brominated Polyesters (Reference) | ||||||
| α,α′-bis(4-hydroxy-3,5-dibromophenyl)-1,4-diisopropylbenzene with terephthaloyl/isophthaloyl chloride | Brominated Polyarylate | ~400 | - | - | Higher than non-brominated version | Not specified |
| Non-Brominated Polyester Alternatives | ||||||
| Poly(ethylene terephthalate) (PET) | Aromatic Polyester | ~312-438.6 | ~428 | Low | ~75-80 | 10-30°C/min heating rate in N2 or air[1][2] |
| Poly(butylene terephthalate) (PBT) | Aromatic Polyester | - | - | - | - | - |
| Polyesters from Diphenolic Acid and Isophthaloyl Chloride | Aromatic Polyester | ~210 | - | - | 159 | Not specified[3] |
| Polyesters from Methyl/Ethyl Diphenolate and Isophthaloyl Chloride | Aromatic Polyester | ~300 | - | - | - | Not specified[3] |
| Bio-based Aromatic Copolyesters (from nipagin and eugenol) | Aromatic Copolyester | >360 | - | - | - | Not specified[4] |
Note: Data for brominated polyesters are based on similar structures due to the limited availability of specific data for polymers from this compound.
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are crucial for reproducible research. The following are generalized protocols based on common practices for polyester analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-900°C) at a constant heating rate (commonly 10°C/min or 20°C/min)[5][6].
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation[6][7].
-
The weight of the sample is continuously monitored as a function of temperature.
-
Key data points, including the onset of decomposition (often reported as the temperature at 5% weight loss, Td5%), the temperature of maximum decomposition rate (Tmax), and the final residual mass (char yield), are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small, encapsulated sample of the polymer (typically 5-10 mg) is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the polymer's prior thermal history.
-
A typical program involves heating the sample from ambient temperature to above its melting point at a constant rate (e.g., 10°C/min or 20°C/min)[8].
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to below its glass transition temperature.
-
A second heating scan is performed at the same rate as the first.
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the second heating scan. Melting (Tm) and crystallization (Tc) are observed as endothermic and exothermic peaks, respectively.
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of polyesters using this compound to their thermal stability analysis.
Caption: Workflow for polyester synthesis and thermal analysis.
Discussion
The presence of bromine atoms in the polymer backbone, introduced through monomers like this compound, generally leads to an increase in the thermal stability of the resulting polyester, particularly in terms of its flame retardant properties. While the onset of decomposition may sometimes be slightly lower compared to their non-brominated analogs due to the weaker C-Br bond, the key advantage lies in the mechanism of degradation. During combustion, brominated polymers release bromine radicals which act as flame inhibitors in the gas phase, disrupting the combustion cycle. Furthermore, the presence of bromine can promote char formation, creating a protective barrier that insulates the underlying material from heat and reduces the release of flammable volatiles.
In contrast, non-brominated aromatic polyesters like PET rely on their inherent aromaticity for thermal stability, but they lack the active flame-retardant mechanism provided by halogens. This often results in a lower char yield and a more complete combustion process.
For researchers in drug development and other fields requiring high-performance, thermally stable, and potentially flame-retardant materials, polyesters derived from this compound present a compelling option. The data and protocols provided in this guide serve as a foundational resource for the synthesis and characterization of these advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Based Aromatic Copolyesters: Influence of Chemical Microstructures on Thermal and Crystalline Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akademiabaru.com [akademiabaru.com]
- 6. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to the Electrochemical Properties of Terephthalate-Derived Materials for Energy Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of materials derived from terephthalate precursors, with a focus on their potential applications in energy storage. While direct electrochemical data on materials synthesized specifically from Diethyl 2,5-Dibromoterephthalate is limited in publicly available research, this document leverages data from closely related terephthalate-based materials, such as those derived from terephthalic acid and recycled polyethylene terephthalate (PET). The bromine substituents in this compound are expected to influence the electrochemical properties, primarily by affecting the electron density of the aromatic ring and potentially participating in redox reactions or influencing polymer linkage chemistry. This guide will serve as a valuable resource for researchers exploring novel organic electrode materials.
Comparison of Electrochemical Performance
The following table summarizes the key electrochemical performance metrics of various materials derived from terephthalate and its alternatives. This data is compiled from multiple research sources to provide a comparative overview.
| Material Class | Specific Material Example | Redox Potential (V) | Specific Capacity / Capacitance | Cycling Stability | Key Features & Applications |
| Terephthalate-Derived Nanoparticles | Redox-active nanoparticles from upcycled PET | Reduction: -2.26 vs. Fc/Fc+ Oxidation: -1.62 vs. Fc/Fc+[1] | 32.8 mAh/g (stable at ≥5C)[1] | Good cycling stability reported[1] | Potential as an ultra-low potential anode material for all-organic batteries.[1] |
| Terephthalate-Based MOFs | Zn-MOF from PET waste | - | 341 to 191 F/g (scan rate dependent)[2] | Excellent cyclic stability over 2000 cycles[2] | High porosity and surface area make it suitable for supercapacitor applications.[2][3] |
| Terephthalate-Based MOFs | Cu-MOF from PET waste | - | 104.8 F/g at 0.5 A/g[4] | 87% capacitance retention after 5000 cycles[4] | Demonstrates good potential for supercapacitor electrodes.[4] |
| Alternative Organic Material | Azobenzene | Contains an azo group (–N=N–) that reversibly transfers two electrons.[5] | High capacity due to two-electron transfer.[5] | Stable over 200 charge and discharge cycles in prototypes.[5] | Cost-effective, highly soluble in organic solvents, and easily recyclable.[5] |
| Alternative Organic Material | Pyrene-4, 5, 9, 10-tetraone | - | 336 mAh/g[6] | Over 1000 cycles of life in a zinc-organic battery system.[6] | Suitable for aqueous zinc-organic batteries, offering safety and environmental benefits.[6] |
| Alternative Organic Material | p-chloranil | - | 87 mAh/g at 0.1 A/g (at -70 °C)[6] | 97% retention after 500 cycles (at -70 °C)[6] | Promising for low-temperature aqueous battery applications.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key electrochemical characterization techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to investigate the redox behavior of materials.
Typical Protocol for Polymer Films:
-
Electrode Preparation: A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) and dried.
-
Electrochemical Cell Setup: A three-electrode cell is assembled with the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference), and a counter electrode (e.g., platinum wire).
-
Electrolyte: The cell is filled with an appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile).
-
Measurement: The potential is swept linearly from a starting potential to a vertex potential and then back to the start. The resulting current is measured as a function of the applied potential. Multiple cycles are run to check for stability.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.
Typical Protocol for MOF Electrodes:
-
Electrode Preparation: The MOF material is typically mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then coated onto a current collector (e.g., nickel foam or carbon cloth).
-
Cell Setup: A three-electrode cell is used, similar to the CV setup.
-
Measurement: A small amplitude AC voltage is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (often the open-circuit potential). The resulting impedance data is plotted in a Nyquist plot to analyze the electrochemical system's resistance and capacitance components.
Galvanostatic Charge-Discharge Cycling
This technique is used to evaluate the practical energy storage performance of a material in a battery or supercapacitor configuration.
Typical Protocol for Battery Electrodes:
-
Cell Assembly: A two-electrode coin cell or a three-electrode cell is assembled with the material of interest as the working electrode, a suitable counter/reference electrode (e.g., lithium metal), and a separator soaked in electrolyte.
-
Cycling Protocol: The cell is charged at a constant current (C-rate) to a set upper voltage limit, followed by a constant voltage step until the current drops to a certain value. It is then discharged at a constant current to a lower voltage cutoff.[7][8][9]
-
Data Analysis: The specific capacity (in mAh/g) or capacitance (in F/g), coulombic efficiency, and energy density are calculated from the charge-discharge curves over multiple cycles to assess performance and stability.[7][8][9]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for synthesizing and characterizing electrochemically active materials, as well as the logical relationship in evaluating their performance.
Caption: Experimental workflow from precursor to electrochemical performance evaluation.
Caption: Logical relationship between material properties and electrochemical performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Waste polyethylene terephthalate plastic derived Zn-MOF for high performance supercapacitor application - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.unitn.it [iris.unitn.it]
- 5. electronicsforu.com [electronicsforu.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
comparative study of Diethyl 2,5-Dibromoterephthalate and its chlorinated analog
A Comparative Analysis of Diethyl 2,5-Dibromoterephthalate and its Chlorinated Analog for Researchers
This guide provides a detailed comparative analysis of this compound and its chlorinated analog, Diethyl 2,5-Dichloroterephthalate. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated terephthalates as intermediates in organic synthesis. This document outlines their synthesis, physicochemical properties, and potential applications, supported by available data and detailed experimental protocols.
Introduction
This compound and Diethyl 2,5-Dichloroterephthalate are halogenated derivatives of diethyl terephthalate. The presence and nature of the halogen atoms (bromine vs. chlorine) on the benzene ring significantly influence the compounds' reactivity, physical properties, and suitability for various synthetic applications. These molecules are often employed as monomers or building blocks in the synthesis of polymers, metal-organic frameworks (MOFs), and other complex organic molecules. The choice between the bromo- and chloro-substituted analog often depends on the desired reaction kinetics, with the carbon-bromine bond being generally more reactive in cross-coupling reactions than the carbon-chlorine bond.
Physicochemical Properties
The substitution of bromine with chlorine results in a lower molecular weight and can affect properties such as melting point, boiling point, and density. Below is a comparative table of the physicochemical properties for both compounds.
| Property | This compound | Diethyl 2,5-Dichloroterephthalate |
| CAS Number | 18013-97-3 | 75024-28-1 |
| Molecular Formula | C₁₂H₁₂Br₂O₄ | C₁₂H₁₂Cl₂O₄ |
| Molecular Weight | 380.03 g/mol | 291.13 g/mol [1] |
| Appearance | White to Almost white powder to crystal | Data not readily available |
| Melting Point | 127.0 to 131.0 °C | Data not readily available |
| Boiling Point | 388.3 °C at 760 mmHg | 379.4 °C (Predicted)[1] |
| Density | 1.648 g/cm³ | 1.310 g/cm³ (Predicted)[1] |
Synthesis and Reactivity
Both compounds are typically synthesized through a two-step process: halogenation of terephthalic acid followed by esterification. The specific conditions for halogenation differ, and the subsequent esterification can be carried out using standard methods like Fischer esterification.
Caption: General synthetic workflows for the bromo- and chloro-analogs.
The reactivity of the C-X (X=Br, Cl) bond is a critical differentiator. The C-Br bond is weaker than the C-Cl bond, making this compound a more suitable substrate for reactions where halogen displacement or coupling is the key step, such as in Suzuki or Stille coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol involves the bromination of terephthalic acid followed by Fischer esterification.
Step 1: Synthesis of 2,5-Dibromoterephthalic Acid
-
Dissolve terephthalic acid in oleum (e.g., 20-35% SO₃).
-
Slowly add 2.0 to 2.5 atomic proportions of bromine to the solution while maintaining the temperature between 20-25 °C.
-
After the addition is complete, slowly raise the temperature to 60-70 °C and stir for several hours (e.g., 20 hours).
-
Isolate the 2,5-dibromoterephthalic acid by pouring the reaction mixture over ice and filtering the resulting precipitate.
Step 2: Synthesis of this compound
-
Reflux a mixture of 2,5-dibromoterephthalic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Diethyl 2,5-Dichloroterephthalate
This protocol is based on the oxidation of 2,5-dichloro-p-xylene followed by esterification.[2]
Step 1: Synthesis of 2,5-Dichloroterephthalic Acid [2]
-
To a round-bottom flask, add 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water.[2]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[2]
-
Filter the hot mixture to remove the manganese oxide precipitate. Re-slurry the solid with hot deionized water and filter again.[2]
-
Combine the filtrates and remove the solvent under reduced pressure.[2]
-
Acidify the resulting residue with hydrochloric acid to a pH of 1 to precipitate the white solid of 2,5-dichloroterephthalic acid.[2]
-
Collect the solid by filtration and dry in a vacuum oven.[2]
Step 2: Synthesis of Diethyl 2,5-Dichloroterephthalate (General Fischer Esterification)
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dichloroterephthalic acid, a 10-20 fold excess of absolute ethanol, and a catalytic amount (e.g., 2-5 mol%) of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the disappearance of the starting diacid.
-
Allow the mixture to cool to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
The diethyl ester product may precipitate as a solid or can be extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Comparative Summary
The choice between this compound and its chlorinated analog is primarily dictated by the intended application and the required chemical reactivity.
Caption: Key comparative points between the bromo- and chloro-analogs.
-
Reactivity : The dibromo-compound is the preferred substrate for metal-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond. The dichloro-analog offers greater stability and may be selected when the halogen is intended to remain in the final molecule or when harsher reaction conditions are required for other transformations.
-
Physical Properties : The significant difference in molecular weight impacts the physical properties, with the dibrominated compound having a higher melting point and density.
-
Cost and Availability : The cost and availability of the starting materials (e.g., brominating vs. chlorinating agents and precursors) can also be a deciding factor in large-scale synthesis.
Ultimately, the selection between these two valuable intermediates will depend on a careful consideration of the specific synthetic goals and reaction conditions.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Diethyl 2,5-Dibromoterephthalate
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Diethyl 2,5-Dibromoterephthalate. While specific application notes for this exact compound are limited, this guide draws upon established methods for structurally similar phthalate esters to provide robust analytical protocols and performance comparisons.
Introduction
This compound is a halogenated aromatic compound. The choice between HPLC and GC-MS for its analysis depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis (e.g., purity assessment, quantification in a complex mixture). GC-MS is a cornerstone technique for the analysis of semi-volatile compounds like phthalate esters due to its high chromatographic resolution and definitive identification capabilities provided by mass spectrometry.[1] HPLC offers a viable alternative, particularly for samples that are not amenable to the high temperatures used in GC.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of phthalate esters, which can be considered indicative for this compound analysis.
| Performance Parameter | HPLC with UV Detection | GC-MS |
| Linearity (R²) | > 0.99[2] | > 0.995[3] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL[2] | 54.1 to 76.3 ng/g[4] |
| Precision (RSD%) | < 5%[2] | 1.8 - 17.8%[4] |
| Recovery (%) | 95 - 105%[2] | 91.8 - 122%[4] |
Note: The specific performance will vary depending on the exact instrumentation, method parameters, and sample matrix.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established methods for diethyl phthalate and other phthalate esters.[3][5][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is required.[3]
-
Mobile Phase: Isocratic elution with Methanol:Water (75:25, v/v) or Acetonitrile:Water (1:1, v/v).[3] A gradient elution may be necessary for separating impurities.[7]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of phthalates.[1][2][7]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[8]
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector: Splitless mode, Temperature: 280°C.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Scan Range: m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound. The fragment ion at m/z 149 is a common base peak for many phthalates.[2][8]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.[1]
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Adjust the concentration to fall within the calibration range of the instrument.
Mandatory Visualizations
Caption: General analytical workflows for HPLC and GC-MS analysis.
Caption: Key principles of separation and detection in HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 6. opus.govst.edu [opus.govst.edu]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
Confirming the Molecular Structure of Diethyl 2,5-Dibromoterephthalate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common chemical transformations of Diethyl 2,5-Dibromoterephthalate and the analytical techniques used to confirm the molecular structure of its reaction products. Detailed experimental protocols and supporting data are provided to aid in the design and execution of synthetic and analytical procedures.
Introduction to Reactions of this compound
This compound is a versatile aromatic building block amenable to a variety of cross-coupling and substitution reactions. The two bromine atoms on the benzene ring serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in the synthesis of functionalized materials, pharmaceutical intermediates, and metal-organic frameworks (MOFs). This guide will focus on three primary classes of reactions: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), and the hydrolysis of the ester groups to form the corresponding dicarboxylic acid, a common ligand for MOF synthesis.
Analytical Workflow for Structural Confirmation
A systematic approach is crucial for the unambiguous determination of the molecular structure of a newly synthesized compound. The following workflow outlines the key analytical steps for characterizing the reaction products of this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethyl 2,5-Dibromoterephthalate
For researchers and professionals in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as Diethyl 2,5-Dibromoterephthalate, is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be familiar with immediate actions in case of an accidental spill.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or equivalent. |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
| Body Protection | A standard lab coat should be worn to protect clothing and skin. |
In Case of a Spill: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Do not allow the product to enter drains.[1] The collected material should be placed in a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through incineration.[2][3]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
Do not mix with other incompatible waste materials.
-
-
Engage a Licensed Professional:
-
Incineration Protocol:
-
Contaminated Packaging:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Diethyl 2,5-Dibromoterephthalate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 2,5-Dibromoterephthalate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses | Must have side-shields conforming to EN166 or NIOSH standards.[1] |
| Hand Protection | Chemical-resistant gloves | Inspected before use. Use proper glove removal technique. Dispose of contaminated gloves after use.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coat to protect against splashes. |
| Impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] | |
| Respiratory Protection | Respirator | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if ventilation is inadequate or dust is formed.[2] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of this compound in the laboratory.
-
Preparation :
-
Ensure adequate ventilation in the work area.[1] An appropriate exhaust ventilation system should be in place where dust can be formed.[2]
-
Locate and ensure the functionality of the nearest eyewash station and safety shower.[3]
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Accidental Release Measures :
-
First Aid Measures :
-
If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact : Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Segregation | Containment | Labeling | Disposal Method |
| Unused Product | Segregate from other chemical waste. | Keep in a suitable, closed container.[1] | Label as "Hazardous Waste: this compound". | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Burn in a chemical incinerator equipped with an afterburner and scrubber.[1] |
| Contaminated PPE (Gloves, etc.) | Place in a designated waste bag for contaminated PPE. | Sealed, labeled waste bag. | Label as "Contaminated Laboratory Waste". | Dispose of as unused product.[1] |
| Contaminated Labware (beakers, etc.) | Rinse with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. | Collect rinseate in a sealed, labeled waste container. | Label rinseate as "Hazardous Waste: Halogenated Organic Solvent". | Contact a licensed professional waste disposal service.[1] |
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
